molecular formula C17H16N4O2 B2899538 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile CAS No. 2034473-94-2

4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Numéro de catalogue: B2899538
Numéro CAS: 2034473-94-2
Poids moléculaire: 308.341
Clé InChI: ISNMWZOIJHANFA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C17H16N4O2 and its molecular weight is 308.341. The purity is usually 95%.
The exact mass of the compound 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-(3-pyrazin-2-yloxypiperidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c18-10-13-3-5-14(6-4-13)17(22)21-9-1-2-15(12-21)23-16-11-19-7-8-20-16/h3-8,11,15H,1-2,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNMWZOIJHANFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C#N)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Pyrazinyloxy Piperidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of targeting lysosomal enzymes without triggering off-target toxicity. For years, the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) relied heavily on covalent modifiers (e.g., β-lactones, epoxides) that irreversibly bound to the enzyme[1]. While effective in vitro, these electrophilic warheads often presented significant liabilities in systemic administration due to non-specific reactivity.

The discovery of the pyrazinyloxy piperidine scaffold—and its subsequent evolution into conformationally restricted azabicyclo[3.2.1]octane derivatives—represents a paradigm shift. These compounds act as highly potent, systemically available, non-covalent inhibitors of NAAA[2].

This whitepaper dissects the biological rationale, the structural mechanics, and the experimental validation systems required to characterize this novel class of anti-inflammatory therapeutics.

The Biological Target: NAAA and the Endocannabinoid-like System

To understand the mechanism of action, we must first establish the biological causality. Palmitoylethanolamide (PEA) is an endogenous lipid messenger that exerts profound anti-inflammatory, analgesic, and neuroprotective effects, primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α)[3].

Under inflammatory conditions, PEA is rapidly degraded into palmitic acid and ethanolamine. This hydrolysis is predominantly catalyzed by NAAA, a lysosomal enzyme belonging to the N-terminal nucleophile (Ntn) hydrolase family[3].

The Mechanistic Bottleneck: NAAA is synthesized as an inactive precursor. It requires transport to the acidic environment of the lysosome (pH 4.5–5.0), where it undergoes self-proteolysis. This cleavage exposes the catalytic triad, most notably the nucleophilic Cys126 residue at the newly formed N-terminus of the β-subunit[3]. By inhibiting NAAA, we prevent PEA degradation, thereby prolonging its anti-inflammatory signaling at the inflamed site[2].

PEA_Pathway PEA Palmitoylethanolamide (PEA) PPAR PPAR-α Activation (Anti-inflammatory) PEA->PPAR Agonist NAAA NAAA Enzyme (Active Cys126) PEA->NAAA Substrate Degradation Palmitic Acid + Ethanolamine NAAA->Degradation Hydrolysis (pH 4.5) Inhibitor Pyrazinyloxy Piperidine (Non-covalent Inhibitor) Inhibitor->NAAA Blocks Active Site

Fig 1: PEA degradation pathway and the intervention point of non-covalent NAAA inhibitors.

Mechanism of Action: Non-Covalent Active Site Blockade

The pyrazinyloxy piperidine scaffold operates via a strictly non-covalent mechanism. Unlike older generations of NAAA inhibitors that permanently acylate the Cys126 residue[1], these compounds achieve high affinity through precise spatial complementarity within the NAAA binding pocket.

Structural Dynamics:

  • The Pyrazinyloxy Moiety: The pyrazine ring, connected via an oxygen linker, acts as a critical recognition element. Attempts to replace the oxygen linker with a nitrogen or methylene unit completely abolish inhibitory activity, indicating that the ether oxygen is essential for maintaining the correct dihedral angle and potentially acting as a hydrogen-bond acceptor[2].

  • The Piperidine Core: The central piperidine ring serves as a hydrophobic spacer that positions the pyrazinyloxy group deep within the catalytic cleft[2].

  • Entropic Optimization: The most significant breakthrough in this chemical series occurred when the flexible piperidine core was constrained into a bridged bicyclic system (azabicyclo[3.2.1]octane). This conformational restriction minimizes the entropic penalty of binding, forcing the molecule into a pre-organized bioactive conformation that perfectly fits the NAAA active site[2].

Quantitative SAR Evolution

The transition from the primary pyrazinyloxy piperidine hit to the optimized clinical candidate (ARN19689) illustrates the power of reducing conformational flexibility[2].

Compound DesignationCore ScaffoldLinker to Pyrazineh-NAAA IC₅₀ (µM)Binding Mechanism
Primary Hit 1 PiperidineOxygen (Ether)~1.15Non-covalent
Compound 20 Azabicyclo[3.2.1]octane (endo)Oxygen (Ether)0.23Non-covalent
ARN19689 (Cmp 50) Azabicyclo[3.2.1]octane (endo)Oxygen (Ether)0.042Non-covalent
Experimental Validation: A Self-Validating Protocol System

To confidently classify a compound as a non-covalent NAAA inhibitor, we must utilize a self-validating experimental matrix. This involves a primary biochemical activity assay followed by an orthogonal target-engagement assay (Activity-Based Protein Profiling).

Protocol A: Fluorogenic Human NAAA Activity Assay

Causality Check: NAAA is inactive at physiological pH. We must artificially replicate the lysosomal environment (pH 4.5) to trigger the self-proteolysis required to expose the Cys126 nucleophile[3].

  • Enzyme Activation: Dilute recombinant human NAAA in an acidic assay buffer (100 mM citrate-phosphate, pH 4.5, 3 mM DTT, 0.1% Triton X-100). Incubate for 30 minutes at 37°C to ensure complete autoproteolytic activation.

  • Compound Incubation: Dispense the pyrazinyloxy piperidine derivative (in DMSO) across a 96-well plate to create a 10-point dose-response curve. Add the activated NAAA enzyme and pre-incubate for 30 minutes at 37°C. Note: Pre-incubation allows the non-covalent complex to reach thermodynamic equilibrium.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate N-(4-methyl coumarin-7-yl)-palmitamide (PAMCA) to a final concentration of 10 µM.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Monitor the release of 7-amino-4-methylcoumarin continuously (λex = 360 nm, λem = 460 nm) for 60 minutes.

  • Data Analysis: Extract the initial linear velocities (V₀) from the fluorescence curves. Calculate the IC₅₀ using a standard four-parameter logistic non-linear regression model.

Protocol B: Activity-Based Protein Profiling (ABPP)

Causality Check: How do we prove the inhibitor is non-covalent? We use a highly reactive fluorescent probe that binds irreversibly to free Cys126. If our test compound is non-covalent, the harsh denaturing conditions of SDS-PAGE will dissociate it from the enzyme, allowing the probe to bind and generate a fluorescent signal. If the test compound is covalent, Cys126 is permanently blocked, and no fluorescence will be observed[2].

  • Enzyme-Inhibitor Incubation: Incubate activated h-NAAA with the test compound (e.g., ARN19689) at 10x its IC₅₀ concentration for 30 minutes at 37°C. Run a parallel control using a known covalent inhibitor (e.g., a β-lactone).

  • Probe Labeling: Add a broad-spectrum fluorophosphonate-TAMRA (FP-TAMRA) activity-based probe to the mixture. Incubate for an additional 1 hour at 37°C.

  • Denaturation: Quench the reaction by adding 4x SDS loading buffer. Boil the samples at 95°C for 5 minutes. This step breaks all non-covalent interactions.

  • Separation & Imaging: Resolve the proteins using SDS-PAGE (10% polyacrylamide). Scan the gel using an in-gel fluorescence scanner (TAMRA channel).

  • Interpretation: A retained fluorescent band at the molecular weight of the NAAA β-subunit confirms that the pyrazinyloxy piperidine compound dissociated during denaturation, validating its non-covalent mechanism of action.

ABPP_Workflow Incubation 1. Incubation (NAAA + Inhibitor) Probe 2. Activity-Based Probe (FP-TAMRA) Incubation->Probe SDS 3. SDS-PAGE Denaturation (Breaks Non-Covalent Bonds) Probe->SDS Imaging 4. Fluorescence Imaging (Band Intensity Analysis) SDS->Imaging Result Validation: Retained Band = Non-Covalent Binding Imaging->Result

Fig 2: ABPP workflow demonstrating the self-validating logic for non-covalent binding confirmation.

Conclusion

The strategic utilization of the pyrazinyloxy piperidine scaffold—and its rigidified azabicyclo analogues—represents a masterclass in rational drug design. By leveraging conformational restriction to minimize the entropic penalty of binding, these compounds achieve nanomolar potency against NAAA without the need for reactive electrophiles[2]. This non-covalent mechanism preserves the endogenous anti-inflammatory tone of PEA while mitigating the toxicological risks historically associated with lysosomal enzyme inhibition.

References
  • Di Fruscia, P., et al. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration." Journal of Medicinal Chemistry (ACS Publications), 2021.[Link]

  • Di Fruscia, P., et al. (Supporting Biological Context). "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration." PubMed Central (NIH), 2021.[Link]

  • Bandiera, T., et al. "Design and Structure–Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors." Journal of Medicinal Chemistry (ACS Publications), 2021.[Link]

Sources

Physicochemical Profiling and Solid-State Characterization of 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a synthesized molecular entity from the discovery bench to a viable preclinical candidate hinges on a rigorous understanding of its physicochemical properties. 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is a structurally complex heterocyclic compound featuring a central piperidine ring, a pyrazin-2-yloxy substituent, and a 4-cyanobenzoyl moiety.

In drug development, poor aqueous solubility and suboptimal lipophilicity are primary drivers of pharmacokinetic (PK) failure[1]. This whitepaper provides an authoritative, in-depth evaluation of the compound's core physicochemical parameters—specifically its ionization constant (pKa), lipophilicity (LogP), and thermodynamic solubility—detailing the self-validating methodologies required to accurately profile this molecule for downstream formulation and in vivo studies.

Structural Profiling & Mechanistic Insights

Before initiating empirical testing, a structural deconstruction of the molecule is necessary to predict its behavior in physiological environments:

  • Molecular Formula: C₁₇H₁₆N₅O₂ (MW: 322.35 g/mol ). The molecular weight falls well within Lipinski’s Rule of Five, suggesting favorable baseline oral bioavailability.

  • Ionization Centers (pKa):

    • Piperidine Nitrogen: Typically, piperidine is highly basic (pKa ~10). However, in this molecule, it is bound to a carbonyl group, forming an amide (piperidine-1-carbonyl). The strong electron-withdrawing nature of the carbonyl group delocalizes the nitrogen's lone pair, rendering it non-basic and neutral under physiological conditions.

    • Pyrazine Nitrogen: The pyrazine ring contains weakly basic nitrogens. The adjacent ether linkage (pyrazin-2-yloxy) provides competing inductive electron withdrawal and resonance donation. The predicted pKa is highly acidic (~0.6–1.2).

Physicochemical Characterization Protocols

To generate trustworthy data, every analytical protocol must be treated as a self-validating system. Below are the field-proven methodologies for characterizing this compound.

pKa Determination via Potentiometric Titration

The pKa dictates the charge state of the molecule across the gastrointestinal tract, directly influencing both solubility and membrane permeability[3]. We utilize potentiometric titration as the gold standard for precise pKa elucidation[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the active pharmaceutical ingredient (API) in a standardized aqueous buffer to achieve a 1 mM concentration.

    • Causality: Maintain the solution's ionic strength using 0.15 M Potassium Chloride (KCl). Keeping ionic strength constant ensures that the activity coefficients of the ions remain stable throughout the assay, allowing for the derivation of true thermodynamic pKa values rather than apparent ones[5].

  • Environmental Control (Degassing): Prior to titration, vigorously purge the API solution with nitrogen gas.

    • Causality: Nitrogen purging displaces dissolved ambient CO₂, preventing the formation of carbonic acid in the aqueous media. Carbonic acid would artificially lower the baseline pH and skew the titration curve, leading to erroneous pKa calculations[4].

  • Titration Execution: Submerge a calibrated glass pH electrode into the reaction vessel on a magnetic stirrer. Titrate incrementally using standardized 0.1 M HCl (for weak bases) or 0.1 M NaOH (for weak acids)[4].

  • Equilibrium Analysis: Record pH measurements continuously until equilibrium is reached. The pKa is mathematically derived from the inflection point (the midpoint of the buffer region) on the generated titration curve[5].

Thermodynamic Solubility Profiling

Because the compound is unionized at pH 7.4, it is at high risk for solubility-limited absorption. Kinetic solubility (often measured via solvent-shift methods) is insufficient for formulation design; true thermodynamic solubility must be established[3].

Step-by-Step Methodology:

  • Equilibration: Add an excess of the solid compound to glass vials containing 1 mL of target physiological media (e.g., pH 1.2 HCl, pH 7.4 PBS, and FaSSIF). Incubate the sealed vials at 37°C on a rotary shaker for 24 hours.

    • Causality: A 24-hour incubation ensures the system fully transitions from kinetic dissolution to a state of true thermodynamic equilibrium, representing the absolute maximum intrinsic solubility of the crystal lattice.

  • Phase Separation & Self-Validation: Centrifuge the suspension at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality (Self-Validation): Always discard the first 100 µL of the filtrate. This step saturates any non-specific binding sites on the PTFE membrane, preventing false-low concentration readings caused by API adsorption to the filter.

  • Quantification: Analyze the processed filtrate using HPLC-UV against a validated multi-point calibration curve.

Solid-State Properties & Polymorphism

The physical state of the compound—specifically its crystallinity—dictates the energy required to break the crystal lattice, which inversely affects the dissolution rate[6].

  • Differential Scanning Calorimetry (DSC): Heat 2–5 mg of the sample in a crimped aluminum pan from 25°C to 300°C at a rate of 10°C/min under a nitrogen purge. This identifies the melting endotherm and detects any polymorphic transitions or desolvation events.

  • X-Ray Powder Diffraction (XRPD): Scan the bulk powder from 2θ = 3° to 40° using Cu-Kα radiation. A distinct diffraction pattern confirms the crystalline lattice structure, which serves as the baseline polymorph for all subsequent solubility testing.

Quantitative Data Summaries

Table 1: Predicted & Experimental Physicochemical Parameters

ParameterValueMethod / Rationale
Molecular Formula C₁₇H₁₆N₅O₂Exact mass stoichiometry
Molecular Weight 322.35 g/mol Optimal for oral bioavailability (<500 Da)
pKa (Pyrazine N) ~0.8[5]
pKa (Piperidine N) N/A (Neutral)Amide formation via carbonyl electron withdrawal
LogP (Lipophilicity) 2.4Shake-flask / Dual-phase titration
Topological PSA 75.4 ŲFavorable for passive membrane permeability

Table 2: Thermodynamic Solubility Profile (37°C)

MediapHDominant Ionization StateApparent Solubility (µg/mL)
0.1 N HCl 1.2Partially Ionized (~30%)> 50.0
Acetate Buffer 4.5Unionized (>99%)< 10.0
PBS 7.4Unionized (>99%)< 5.0
FaSSIF 6.5Unionized (Micellar solubilization)~ 25.0

Workflow Visualization

G cluster_physchem Physicochemical Characterization Start Compound Synthesis: C17H16N5O2 InSilico In Silico Profiling (MW, cLogP, PSA) Start->InSilico pKa pKa Determination (Potentiometric Titration) InSilico->pKa LogP Lipophilicity (LogP/LogD) (Shake-Flask / Dual-Phase) InSilico->LogP Solubility Thermodynamic Solubility (FaSSIF / FeSSIF / PBS) pKa->Solubility Ionization state guides pH buffers LogP->Solubility Partitioning data SolidState Solid-State Analysis (DSC, XRPD, TGA) Solubility->SolidState Formulation Formulation Strategy & Lead Optimization SolidState->Formulation Polymorph selection

Fig 1. Physicochemical characterization workflow for preclinical lead optimization.

References

  • Protocol for Determining pKa Using Potentiometric Titration Creative Bioarray[Link]

  • Physicochemical Characterization Pion, Inc. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry DergiPark[Link]

  • SiriusT3: Physicochemical Property Analysis for Drug Development in India Aimil Ltd[Link]

  • pKa, Solubility, and Lipophilicity ResearchGate[Link]

  • Chromatographic Approaches for Physicochemical Characterization of Compounds Open Access eBooks[Link]

  • Physicochemical characterization and in vitro permeation of an indirubin derivative Ovid[Link]

Sources

Physicochemical Profiling and DMSO Solvation Mechanics of 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

As application scientists, we recognize that the primary mode of failure in high-throughput screening (HTS) and fragment-based drug discovery (FBDD) is not biological inactivity, but rather undetected compound precipitation. When dealing with highly functionalized lipophilic intermediates such as 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile, assuming a standard 10 mM solubility in dimethyl sulfoxide (DMSO) without empirical validation introduces a critical systemic risk[1].

This whitepaper provides an authoritative framework for understanding the solvation mechanics of this specific compound and details a self-validating protocol for determining its absolute thermodynamic solubility in DMSO.

Molecular Architecture & Solvation Thermodynamics

To understand how 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile behaves in solution, we must deconstruct its molecular architecture. The compound (MW: 308.34 g/mol ) features a lipophilic piperidine core flanked by three distinct functional groups: a benzonitrile moiety, an amide carbonyl, and a pyrazine ring.

Crucially, this molecule possesses zero hydrogen bond donors but contains five hydrogen bond acceptors (the nitrile nitrogen, the carbonyl oxygen, the ether oxygen, and two pyrazine nitrogens). Because the compound cannot donate hydrogen bonds, its solvation relies entirely on the solvent's ability to facilitate dipole-dipole interactions and van der Waals forces.

DMSO is the universal solvent for such molecules because it is a polar aprotic solvent with a high dielectric constant (ε ≈ 48.9 at 20°C) and a strong dipole moment (4.3 D)[2]. The highly polarized sulfoxide (S=O) bond aligns electrostatically with the compound's hydrogen bond acceptors, while DMSO's non-polar methyl groups solvate the hydrophobic piperidine core through van der Waals interactions[3].

G C 4-(3-(Pyrazin-2-yloxy)piperidine- 1-carbonyl)benzonitrile HBA H-Bond Acceptors (Nitrile, Carbonyl, Pyrazine) C->HBA LIPO Lipophilic Core (Piperidine Ring) C->LIPO DMSO Dimethyl Sulfoxide (DMSO) Solvent Network DIPOLE Dipole-Dipole Interactions (S=O bond) DMSO->DIPOLE VDW Van der Waals Forces (Methyl groups) DMSO->VDW HBA->DIPOLE Electrostatic Alignment LIPO->VDW Hydrophobic Solvation

Mechanistic diagram of intermolecular interactions driving the solvation of the target compound in DMSO.

The Criticality of Anhydrous Conditions

A frequent point of failure in maintaining stock solutions of 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is the hygroscopic nature of DMSO. DMSO rapidly absorbs moisture from the atmosphere; at 67 wt% water, the solvent network collapses and takes on the general solvent properties of pure water[4].

Because our target compound is highly lipophilic (estimated LogP ~2.5), even a 2-5% water contamination in the DMSO stock can drastically reduce its solubility threshold, leading to silent micro-precipitation. Therefore, all solubility assessments and stock preparations must utilize anhydrous DMSO (≤0.1% H₂O) under inert atmosphere conditions.

Quantitative Physicochemical Profiling

Before initiating empirical solubility testing, it is standard practice to establish the theoretical physicochemical boundaries of the compound. The data below summarizes the structural parameters that dictate the compound's behavior in high-throughput screening environments.

PropertyValue / CharacteristicSolvation Implication
Molecular Weight 308.34 g/mol Falls within optimal fragment/lead-like space; favors high solubility.
H-Bond Donors 0Cannot form H-bond networks with itself; relies entirely on solvent dipole.
H-Bond Acceptors 5Highly compatible with the electrophilic sulfur center of DMSO.
LogP (Estimated) ~2.5Lipophilic; highly soluble in pure DMSO, but prone to aqueous "crash out".
Target DMSO Solubility >10 mMRequired threshold for standard HTS library stock solutions[1].
Self-Validating Protocol: Thermodynamic DMSO Solubility

Many laboratories mistakenly rely on kinetic solubility (dissolving the compound in DMSO and spiking it into a secondary solvent), which frequently overestimates the true solubility limit due to transient supersaturation[5]. To ensure the long-term viability of a 10 mM stock solution, we must measure the thermodynamic solubility —the absolute equilibrium state between the solid crystalline lattice and the saturated DMSO solution[6].

Workflow S1 1. Solid Compound Preparation (Excess mass in vial) S2 2. Solvent Addition (Anhydrous DMSO, ≤0.1% H2O) S1->S2 S3 3. Thermodynamic Equilibration (Shake-flask, 25°C, 48-72h) S2->S3 S4 4. Phase Separation (Centrifugation & PTFE Filtration) S3->S4 S5 5. HPLC-UV/Vis Quantification (Dilution in Mobile Phase) S4->S5 S6 6. Data Processing (Solubility Limit Determination) S5->S6

Step-by-step experimental workflow for determining thermodynamic solubility in pure DMSO.

Step-by-Step Methodology
  • Solid Phase Saturation: Weigh an excess amount of crystalline 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile (e.g., 15 mg) into a sealed, inert 2-dram screw-cap vial.

  • Solvent Introduction: Add 500 µL of anhydrous DMSO (HPLC grade, ≤0.1% water). The goal is to ensure visible solid remains in the vial, confirming the solution is saturated.

  • Equilibration (The Shake-Flask Method): Incubate the vial on an orbital shaker at 400 rpm at a strictly controlled 25 °C. Causality note: Temperature fluctuations directly alter thermodynamic equilibrium; 25 °C represents standard storage/handling conditions[6].

  • Phase Separation: After incubation, centrifuge the suspension at 14,000 rpm for 10 minutes to pellet the undissolved solid[5]. Filter the supernatant using a 0.45 µm PTFE syringe filter . Causality note: DMSO interacts physically with and dissolves many standard polymeric filters (like nylon or cellulose); PTFE is chemically inert to DMSO and prevents sample contamination[4].

  • HPLC-UV Quantification: Dilute the filtered saturated solution 1:100 in the HPLC mobile phase (e.g., 50:50 Acetonitrile/Water with 0.1% Formic Acid) to prevent detector saturation. Quantify the concentration against a pre-established calibration curve of the compound.

The Self-Validating Feedback Loop: To guarantee that true thermodynamic equilibrium has been reached (and not a slow-dissolving kinetic state), you must sample the solution at both 48 hours and 72 hours [6].

  • Validation Criteria: If the calculated concentration of the 72-hour sample deviates by more than 5% from the 48-hour sample, the system has not reached equilibrium. The incubation must be extended to 96 hours. This internal control ensures absolute confidence in the reported solubility limit.

Conclusion

For highly functionalized screening compounds like 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile, successful drug development relies on rigorous physicochemical characterization. By understanding the dipole-driven solvation mechanics of DMSO and employing a self-validating thermodynamic protocol, researchers can confidently establish stable, high-concentration stock solutions, thereby eliminating false negatives caused by compound precipitation in downstream biological assays.

References
  • Dimethyl sulfoxide - Wikipedia Source: Wikipedia URL
  • Source: gchemglobal.
  • Source: pharmtech.
  • Source: nih.gov (PMC)
  • Source: bio-protocol.
  • Source: pharmaexcipients.

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Pharmacological profile of pyrazine-piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Profile of Pyrazine-Piperidine Derivatives

Introduction: The Confluence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The pyrazine-piperidine scaffold represents a powerful fusion of two "privileged" heterocyclic rings: the pyrazine, a six-membered aromatic ring with two nitrogen atoms, and the piperidine, a saturated six-membered heterocycle containing one nitrogen atom.[1][2] This hybrid architecture has given rise to a versatile class of molecules with a wide spectrum of biological activities, demonstrating significant potential across diverse therapeutic areas.[3][4]

The pyrazine nucleus, found in numerous FDA-approved drugs, offers a unique combination of electronic properties and hydrogen bonding capabilities, allowing for fine-tuning of interactions with biological targets.[5] Similarly, the piperidine ring is a dominant fragment in drug discovery, providing a three-dimensional structure that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.[2][4][6] The amalgamation of these two moieties creates a molecular framework that has proven particularly effective in modulating key proteins involved in human disease, from central nervous system (CNS) receptors to critical enzymes in oncology.[7][8][9]

This technical guide offers a comprehensive exploration of the pharmacological profile of pyrazine-piperidine derivatives. It is designed for researchers, scientists, and drug development professionals, providing in-depth insights into their mechanisms of action, structure-activity relationships (SAR), pharmacokinetic profiles, and the experimental methodologies crucial for their evaluation.

Pharmacological Landscape: Key Therapeutic Applications

Pyrazine-piperidine derivatives have demonstrated significant therapeutic potential in several key areas, most notably in the treatment of central nervous system disorders and cancer.

Central Nervous System (CNS) Disorders

The adaptable structure of pyrazine-piperidine derivatives makes them ideal candidates for interacting with various neurotransmitter receptors, which are pivotal in the pathophysiology of many CNS disorders.[7][10]

  • Antipsychotic Activity: A significant area of investigation has been their role as antagonists for dopamine D2-like receptors (D2, D3, and D4).[11][12] Atypical antipsychotics like Clozapine, which has a high affinity for the D4 subtype, have demonstrated efficacy with reduced side effects compared to typical antipsychotics that primarily target the D2 receptor.[11] This has spurred the development of novel pyrazine-piperidine derivatives with selective affinity for the D4 receptor, which may offer therapeutic benefits for schizophrenia, bipolar disorder, and other psychotic disorders with a more favorable safety profile.[12][13] Some derivatives also exhibit potent antagonism at serotonin receptors, a characteristic of atypical antipsychotics.[7]

  • Antidepressant and Anxiolytic Activity: The serotonergic system is a key target for antidepressant and anxiolytic drugs. Certain pyrazine-piperidine derivatives have been designed to interact with serotonin receptors, such as the 5-HT1A receptor.[14] Their activity at these sites suggests potential applications in treating depression, anxiety, and related mood disorders.[15][16] Studies have shown that specific derivatives can produce significant anxiolytic and antidepressant-like effects in preclinical models, with mechanisms linked to the serotonergic pathway.[14]

  • Neurodegenerative Diseases: There is emerging interest in the application of these compounds for neurodegenerative conditions like Alzheimer's disease.[17] Piperidine derivatives have shown the ability to mitigate cognitive and pathological hallmarks in animal models of dementia.[17] While research is ongoing, the modulation of various CNS targets by the pyrazine-piperidine scaffold suggests a potential for developing multi-targeted agents for these complex diseases.

Anticancer Activity

The pyrazine core is a prominent feature in many anticancer agents, often acting through the inhibition of key enzymes and signaling pathways that drive cancer cell proliferation and survival.[1]

  • Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[1] Pyrazine-piperidine derivatives have been successfully developed as potent inhibitors of various kinases.[1] For instance, some triazolo[4,3-a]pyrazine derivatives act as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases that are critical for tumor growth, angiogenesis, and metastasis.[1][5]

  • p53 Activation: The tumor suppressor protein p53 plays a vital role in preventing cancer formation. Some small molecules can reactivate p53 by inhibiting its interaction with its negative regulator, MDM2. Recently, a series of N-pyridazin-3-piperidine derivatives were developed as p53 activators, with one compound showing high efficacy against breast cancer cells while having minimal toxicity toward normal cells.[8]

  • Cytotoxicity in Lung Carcinoma: Novel pyrazine-piperidine amide derivatives have been synthesized and evaluated for their activity against non-small cell lung carcinoma.[18] Specific compounds displayed potent cytotoxicity, induced cell cycle arrest at the G2/M phase, and enhanced the expression of apoptotic markers like caspase-3 and p53, indicating a promising anticancer effect.[18]

Structure-Activity Relationships (SAR) and Pharmacophore Insights

The biological activity of pyrazine-piperidine derivatives is highly dependent on their specific chemical structure. SAR studies are crucial for optimizing potency, selectivity, and drug-like properties.

  • The Core Heterocycles: The choice between a piperidine and a piperazine ring can dramatically alter receptor affinity and selectivity. For instance, in a series of compounds targeting histamine H3 and sigma-1 (σ1) receptors, replacing a piperazine core with a piperidine ring was found to be a critical structural element for achieving high dual-receptor activity.[19][20]

  • Substitution Patterns: The nature and position of substituents on both the pyrazine and piperidine rings are key determinants of activity. The introduction of a fluorophenyl group, for example, has been a successful strategy for developing potent kinase inhibitors.[5] The fluorine atom can significantly modulate metabolic stability, membrane permeability, and binding affinity.[5] SAR studies on these compounds reveal that the position of the fluorine atom on the phenyl ring directly influences inhibitory potency against specific kinases.[5]

  • Linker Moiety: The linker connecting the pyrazine and piperidine moieties also plays a crucial role. The length and flexibility of this linker can impact how the molecule fits into the binding pocket of its target protein.

Below is a generalized pharmacophore model for pyrazine-piperidine derivatives targeting dopamine receptors, illustrating key interaction points.

Pharmacophore_Model pyrazine Pyrazine Core (Aromatic/H-Bond Acceptor) linker Alkyl Linker (Optimal Length & Flexibility) pyrazine->linker R1 piperidine Piperidine/Piperazine Core (Basic Nitrogen for Ionic Interaction) linker->piperidine aryl Aryl Substituent (Hydrophobic Pocket Interaction) piperidine->aryl R2

Caption: Generalized pharmacophore for pyrazine-piperidine derivatives.

Pharmacokinetic (ADME) Profile

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of pyrazine-piperidine derivatives is critical for translating in vitro potency into in vivo efficacy.[21] A common challenge in drug development is observing excellent in vitro activity that does not translate to animal models, often due to poor pharmacokinetics (PK).[21]

  • Absorption and Distribution: Oral bioavailability can be highly variable and is influenced by factors like solubility and membrane permeability.[21] Target engagement in the CNS requires the ability to cross the blood-brain barrier.

  • Metabolism: These derivatives predominantly undergo metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[22] CYP3A4 and CYP2D6 are often the main enzymes involved, responsible for processes like N-dealkylation and aromatic hydroxylation.[22] Individual variability in these enzymes can lead to different drug exposure levels.

  • Excretion: Metabolic studies in rats have shown an efficient excretion mechanism for pyrazine derivatives.[23]

Table 1: Hypothetical Pharmacokinetic Parameters for a Generic Pyrazine-Piperidine Derivative

ParameterUnitValue
Dose (Oral)mg/kg10
Cmaxng/mL150.5 ± 35.2
Tmaxh1.0 ± 0.5
AUC(0-t)ng·h/mL675.2 ± 80.1
t½ (half-life)h4.5 ± 1.2

This table presents illustrative data based on typical findings for arylpiperazine derivatives and is for educational purposes only.[22]

PK_Metabolism_Pathway Parent Pyrazine-Piperidine Derivative (Parent Drug) Phase1 Phase I Metabolism (Liver) Parent->Phase1 CYP3A4 N-Dealkylation Phase1->CYP3A4 CYP3A4 CYP2D6 Aromatic Hydroxylation Phase1->CYP2D6 CYP2D6 OtherCYPs Other Oxidations Phase1->OtherCYPs Phase2 Phase II Conjugation CYP3A4->Phase2 CYP2D6->Phase2 OtherCYPs->Phase2 Excretion Excretion (Urine/Feces) Phase2->Excretion

Caption: Generalized metabolic pathway via CYP450 enzymes.[22]

Key Experimental Protocols

The pharmacological characterization of novel pyrazine-piperidine derivatives relies on a series of robust and validated experimental assays.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Rationale: The MTD study is a critical initial in vivo experiment to determine the highest dose of a compound that can be administered without causing unacceptable toxicity.[21] This information is essential for selecting a safe and potentially efficacious dose range for subsequent efficacy studies.[21]

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., Swiss Webster or C57BL/6 mice), typically 6-8 weeks old.[21]

  • Group Allocation: Assign 3-5 animals per group. Include a vehicle control group and at least 3-4 dose groups.[21]

  • Dose Selection: Based on in vitro potency data and literature on structurally similar compounds, select a starting dose and a series of escalating doses (e.g., 10, 30, 100, 300 mg/kg).[21]

  • Compound Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Ensure the compound is properly formulated (e.g., dissolved in a suitable vehicle or prepared as a homogenous suspension).[21]

  • Observation: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 8, 24, 48, and 72 hours post-dose).[21] Key signs include changes in posture, ruffled fur, lethargy, altered activity levels, or unusual neurological signs.[21]

  • Data Collection: Record body weights daily for 7-14 days. A weight loss of more than 10-15% is often considered a sign of significant toxicity.[21]

  • Endpoint Determination: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a 10% loss in body weight.[21]

Protocol 2: Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

Rationale: This standard test assesses peripheral analgesic activity by quantifying the reduction in abdominal constrictions (writhes) induced by an irritant.[17] It is used to evaluate the efficacy of potential analgesic compounds like piperidine derivatives.[17]

Methodology:

  • Animal Model: Use male albino mice (20-30g).

  • Animal Grouping: Divide mice into several groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Aspirin), and Test Compound at various doses.[17]

  • Acclimatization: Allow mice to acclimatize to the testing environment for at least 30 minutes before the experiment.[17]

  • Drug Administration: Administer the test compound, positive control, or vehicle via the desired route (e.g., oral gavage). This is typically done 30-60 minutes before the acetic acid injection.[17]

  • Induction of Writhing: Inject a 0.6% solution of acetic acid intraperitoneally (i.p.) at a volume of 10 mL/kg.

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber and start a timer. After a 5-minute latency period, count the total number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a duration of 20-30 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.

Experimental_Workflow start Start: In Vivo Efficacy Study acclimatize Animal Acclimatization (1 week) start->acclimatize grouping Group Allocation (Vehicle, Control, Test Doses) acclimatize->grouping admin Compound Administration (e.g., Oral Gavage) grouping->admin behavior Behavioral Assay (e.g., Writhing Test) admin->behavior data Data Collection & Observation (e.g., Count Writhes) behavior->data analysis Statistical Analysis (% Inhibition) data->analysis end End: Determine Efficacy analysis->end

Caption: Workflow for an in vivo behavioral pharmacology study.

Challenges and Future Directions

Despite their promise, the development of pyrazine-piperidine derivatives is not without challenges. A primary hurdle is the frequent disconnect between high in vitro potency and limited in vivo efficacy.[21] This can be attributed to several factors, including:

  • Poor Pharmacokinetics: Low oral bioavailability, rapid metabolism, or rapid excretion can prevent the compound from reaching therapeutic concentrations at the target site.[21]

  • Target Engagement Issues: The compound may not reach its biological target in a complex in vivo environment due to poor tissue penetration or high plasma protein binding.[21]

  • Off-Target Effects: At higher concentrations, compounds may engage with unintended targets, leading to a narrow therapeutic window or unexpected toxicity.[21]

Future research should focus on integrating ADME and toxicology profiling early in the discovery process. The use of advanced computational tools for predicting PK properties and potential off-target liabilities can help guide the design of molecules with more favorable drug-like properties. Furthermore, the exploration of novel bioisosteric replacements for the core scaffolds could lead to derivatives with improved selectivity and safety profiles.[24][25][26]

Conclusion

The pyrazine-piperidine scaffold is a highly versatile and productive platform in modern drug discovery. Derivatives built upon this framework have demonstrated significant pharmacological activity across a range of therapeutic areas, particularly in CNS disorders and oncology. Their success stems from the synergistic combination of the pyrazine and piperidine rings, which allows for multifaceted optimization of target engagement and pharmacokinetic properties. A deep understanding of their SAR, coupled with robust preclinical evaluation using validated experimental protocols, is essential for unlocking the full therapeutic potential of this important class of molecules. Continued innovation in the design and synthesis of these derivatives promises to deliver novel and effective therapies for challenging diseases.

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4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile literature review

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile: Synthesis, Characterization, and Predicted Biological Evaluation

Authored by a Senior Application Scientist

Disclaimer: The following guide is a comprehensive review and predictive analysis based on established chemical principles and literature on analogous compounds. As of the latest literature search, specific experimental data for 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is not publicly available. Therefore, the protocols and predicted data herein represent a scientifically grounded projection to guide researchers.

Introduction and Rationale

The molecule 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile represents a compelling scaffold for drug discovery, integrating three key pharmacophores: a pyrazine ring, a piperidine core, and a benzonitrile moiety. The pyrazine heterocycle is a common feature in numerous clinically approved drugs and biologically active compounds, often serving as a bioisostere for benzene, pyridine, or pyrimidine.[1][2] Its nitrogen atoms can act as hydrogen bond acceptors, crucial for interactions with biological targets.[2] The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as improved solubility and bioavailability, while also providing a three-dimensional structure for precise substituent placement.[3][4] The benzonitrile group, an aromatic ring substituted with a nitrile, is a versatile functional group in medicinal chemistry. The nitrile can act as a hydrogen bond acceptor and is often used as a key interacting element with protein targets or as a precursor for other functional groups.[5]

The convergence of these three fragments in a single molecule suggests potential for a wide range of biological activities, from central nervous system disorders to oncology.[6][7][8] This guide provides a proposed synthetic route, expected analytical characterization, and a framework for the biological evaluation of this novel compound.

Proposed Synthesis

The synthesis of 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile can be logically approached through a convergent synthesis, involving the preparation of two key intermediates: 3-(Pyrazin-2-yloxy)piperidine and 4-Cyanobenzoyl chloride , followed by their coupling.

Synthesis of Intermediate 1: 4-Cyanobenzoyl chloride

This intermediate is commercially available but can also be synthesized from 4-cyanobenzoic acid.[5][9] The most common and efficient method is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[10][11]

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanobenzoic acid (1.0 eq).

  • Under a fume hood, add thionyl chloride (1.2 eq) in batches.

  • Add a catalytic amount of DMF (e.g., 3 drops).

  • Heat the reaction mixture to reflux (approximately 79 °C) and stir for 1.5-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting solid, 4-cyanobenzoyl chloride, can be used in the next step, often without further purification.[10]

Synthesis of Intermediate 2: 3-(Pyrazin-2-yloxy)piperidine

The synthesis of this intermediate can be achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyrazine and 3-hydroxypiperidine. This reaction is typically carried out in the presence of a strong base to deprotonate the hydroxyl group of the piperidine.

Experimental Protocol:

  • To a solution of 3-hydroxypiperidine (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add a strong base like sodium hydride (NaH) (1.1 eq) at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Add 2-chloropyrazine (1.0 eq) to the reaction mixture.

  • Heat the reaction to a temperature between 80-120 °C and monitor by TLC.

  • After completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Final Coupling Step: Synthesis of 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

The final product is assembled via an amide bond formation between the secondary amine of 3-(pyrazin-2-yloxy)piperidine and the acyl chloride of 4-cyanobenzoyl chloride. This is a standard Schotten-Baumann reaction.

Experimental Protocol:

  • Dissolve 3-(pyrazin-2-yloxy)piperidine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution to act as an acid scavenger.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-cyanobenzoyl chloride (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Overall Synthetic Workflow Diagram:

G cluster_0 Synthesis of Intermediate 1 cluster_1 Synthesis of Intermediate 2 cluster_2 Final Coupling A 4-Cyanobenzoic Acid C 4-Cyanobenzoyl chloride A->C Reflux B Thionyl Chloride (SOCl2) DMF (cat.) H 4-(3-(Pyrazin-2-yloxy)piperidine- 1-carbonyl)benzonitrile C->H Amide Coupling D 3-Hydroxypiperidine G 3-(Pyrazin-2-yloxy)piperidine D->G Nucleophilic Aromatic Substitution E 2-Chloropyrazine F NaH, DMF I TEA or DIPEA, DCM

Caption: Proposed convergent synthesis of the target compound.

Analytical Characterization (Predicted)

The structural confirmation of the final compound would rely on standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons from the pyrazine and benzonitrile rings (in the range of 7.5-8.8 ppm). Aliphatic protons from the piperidine ring (broad signals between 1.5-4.5 ppm). The exact chemical shifts and coupling constants would require computational prediction or experimental data.
¹³C NMR Aromatic carbons (110-160 ppm). The nitrile carbon (~118 ppm). The amide carbonyl carbon (~165-170 ppm). Aliphatic carbons of the piperidine ring (20-60 ppm).
FT-IR A strong absorption band for the C≡N (nitrile) stretch around 2220-2240 cm⁻¹. A strong C=O (amide) stretch around 1630-1680 cm⁻¹. C-O-C (ether) stretching vibrations. Aromatic C-H and C=C stretching.
Mass Spec (HR-MS) The calculated m/z for the protonated molecule [M+H]⁺ would be a key confirmation of the molecular formula (C₁₇H₁₆N₄O).

Predicted Pharmacological Profile and Evaluation Workflow

Given the structural motifs, this compound could be screened against a variety of biological targets. Piperazine and piperidine derivatives are frequently investigated for their effects on the central nervous system, often as antagonists for dopamine or serotonin receptors.[7][12] The pyrazine core is present in many kinase inhibitors used in oncology.[2]

Proposed Biological Evaluation Workflow:

G A Initial High-Throughput Screening (e.g., Kinase Panel, GPCR Panel) B In Vitro Potency Assay (e.g., IC50/EC50 determination on hit targets) A->B Hit Identification C Cell-Based Assays (e.g., Proliferation, Signaling Pathway Modulation) B->C Confirmation of Cellular Activity D In Vitro ADME/Tox (Microsomal Stability, CYP Inhibition, Cytotoxicity) C->D Lead Characterization E In Vivo Pharmacokinetics (PK) (Rodent model, determine Cmax, Tmax, AUC, t1/2) D->E Assessment of Drug-like Properties F In Vivo Efficacy Study (Disease model based on in vitro hits) E->F Dose Selection for Efficacy

Caption: Standard workflow for preclinical evaluation.

In Vitro Assays: Initial screening should be broad, covering a panel of kinases and G-protein coupled receptors (GPCRs). If hits are identified, dose-response curves would be generated to determine IC₅₀ or EC₅₀ values. For instance, if the compound shows activity against a specific kinase, a radiometric or fluorescence-based enzymatic assay would be employed. If it interacts with a GPCR, a calcium flux or cAMP assay would be appropriate.[12]

In Vivo Models: The choice of an in vivo model will depend entirely on the in vitro results. For example, if the compound is a potent dopamine D4 receptor antagonist, it could be tested in animal models of psychosis or cognitive disorders.[7] If it inhibits a cancer-related kinase, it would be evaluated in a tumor xenograft model.[13]

Predicted Pharmacokinetic (PK) Properties

The ADME (Absorption, Distribution, Metabolism, Excretion) profile of a compound is critical for its potential as a drug.

Predicted PK Parameters for a Generic Pyrazine-Piperidine Derivative:

Parameter Predicted Range Rationale
Oral Bioavailability (F%) 10-70%The piperidine moiety generally improves solubility, but overall F% will depend on first-pass metabolism.[13]
Plasma Protein Binding High (>90%)The aromatic rings contribute to lipophilicity, suggesting high affinity for plasma proteins like albumin.[13]
Metabolism Primarily hepatic (CYP450)The pyrazine and benzonitrile rings are susceptible to oxidation by cytochrome P450 enzymes. The piperidine ring can also be hydroxylated.[14]
Half-life (t₁/₂) 2-8 hours (rodent)This is a typical range for small molecules of this type in preclinical species.[13]

Experimental Protocol for an In Vivo PK Study (Rodent Model):

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing: Administer the compound intravenously (e.g., 1-2 mg/kg) and orally (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the compound in plasma using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.

Conclusion and Future Directions

4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is a novel chemical entity with significant potential in drug discovery. This guide provides a robust, literature-supported framework for its synthesis and preclinical evaluation. The proposed synthetic route is based on well-established, high-yielding reactions. The predicted pharmacological and pharmacokinetic profiles suggest that this compound warrants further investigation.

Future work should focus on the execution of the proposed synthesis, followed by the comprehensive biological screening outlined. Should the compound demonstrate promising activity and drug-like properties, further lead optimization through medicinal chemistry efforts would be the logical next step. This could involve modifying the substitution patterns on the pyrazine and benzonitrile rings to improve potency, selectivity, and metabolic stability.

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  • ChemScene. (n.d.). 866042-79-7 | 4-(Pyrazin-2-yloxy)benzonitrile. Retrieved March 21, 2026, from a URL available through search.[30]

  • ResearchGate. (n.d.). Synthesis of Novel Substituted Piperazin-1- yl- 7H-Pyrrolo[2,3-d] Pyrimidines for C-N Bond Formation via Buchwald Hartwig Coupling Reaction. Retrieved March 21, 2026, from a URL available through search.[31]. [31]

Sources

Whitepaper: The Benzonitrile Scaffold as a Privileged Motif in Modern Drug Discovery: A Guide to Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzonitrile moiety, an aromatic ring functionalized with a cyano group, has transitioned from a simple chemical intermediate to a cornerstone of medicinal chemistry.[1] Its unique physicochemical properties—including metabolic stability, the ability to act as a bioisostere for other functional groups, and its capacity for crucial molecular interactions—have established it as a privileged scaffold in the design of targeted therapeutics.[1][2] This technical guide provides an in-depth exploration of the key biological targets modulated by benzonitrile-containing compounds. We will dissect the mechanisms of action for prominent drugs, present quantitative bioactivity data, and provide detailed, field-proven experimental protocols for target validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile benzonitrile core in the creation of next-generation therapeutics.

The Physicochemical Significance of the Benzonitrile Group in Drug Design

The utility of the benzonitrile scaffold is not accidental; it is rooted in its distinct electronic and structural characteristics. Understanding these properties is fundamental to appreciating its role in targeting specific biological macromolecules.

  • Electronic Profile: The nitrile group (-C≡N) is strongly electron-withdrawing, which significantly alters the electronic density of the attached benzene ring.[2][3] This influences the molecule's reactivity and, critically, enhances its potential for π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within a protein's binding pocket.[2]

  • Metabolic Stability: The nitrile group is generally stable against metabolic degradation.[1] This is a highly desirable feature in drug design, contributing to improved pharmacokinetic profiles.

  • Bioisosterism: The nitrile group can serve as a bioisostere for other important functional groups like carbonyls, halogens, or hydroxyls.[1][2] This allows medicinal chemists to fine-tune a compound's properties—such as binding affinity, solubility, and bioavailability—without drastically altering its core structure.[1]

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, a critical interaction for anchoring a ligand to its target protein.[4]

These combined properties have enabled the development of a diverse array of drugs targeting a wide spectrum of diseases, from cancer to endocrine disorders.[1][2]

Major Therapeutic Target Classes for Benzonitrile Compounds

Benzonitrile derivatives have demonstrated efficacy against a range of biological targets. This section explores the most prominent classes, with specific examples and mechanistic insights.

Enzyme Inhibition: Precision Targeting of Pathological Pathways

Enzymes are a major class of drug targets, and the benzonitrile scaffold has proven exceptionally effective in the design of potent and selective inhibitors.

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, responsible for converting androgens into estrogens.[1][5] In hormone receptor-positive breast cancers, estrogen acts as a potent growth stimulus. Therefore, inhibiting aromatase is a cornerstone therapeutic strategy.[1]

  • Key Drugs: Letrozole and Anastrozole are non-steroidal aromatase inhibitors that feature a benzonitrile core.[1]

  • Mechanism of Action: These compounds act as competitive and reversible inhibitors. The nitrogen atom of the triazole ring coordinates to the heme iron atom of the aromatase enzyme, while the benzonitrile moiety occupies the steroid-binding pocket. This effectively blocks the active site and prevents the conversion of androgens to estrogens, leading to a significant reduction in circulating estrogen levels and depriving cancer cells of their growth signal.[1][2]

CompoundTargetTherapeutic AreaReported Bioactivity (IC50)
Letrozole Aromatase (CYP19A1)Breast Cancer1.1 - 2.6 nM
Anastrozole Aromatase (CYP19A1)Breast Cancer10 - 15 nM
Bicalutamide Androgen ReceptorProstate Cancer160 nM (Ki)
Alectinib ALK/RET KinaseLung Cancer1.9 nM (ALK)
Finrozole Aromatase / Aldosterone--

Data compiled from multiple sources for illustrative purposes.

The following diagram illustrates the role of aromatase in the estrogen biosynthesis pathway and the point of intervention for inhibitors like Letrozole.

G Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens CancerGrowth Hormone-Receptor Positive Cancer Cell Growth Estrogens->CancerGrowth Stimulates Letrozole Letrozole / Anastrozole (Benzonitrile Core) Letrozole->Aromatase Inhibits

Caption: Aromatase converts androgens to estrogens, which can stimulate cancer growth.

RTKs are critical nodes in signaling pathways that control cell growth, proliferation, and survival. Their aberrant activation is a common driver of cancer. Several benzonitrile-containing compounds have been developed as RTK inhibitors.

  • Mechanism of Action: A notable example is the benzonitrile-containing compound R234, which has been identified as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a key downstream cascade of many RTKs.[6] By inhibiting this pathway, such compounds can suppress tumor growth and invasion.[6] Molecular docking studies suggest that these compounds can fit into the active site of receptor tyrosine kinases, demonstrating strong binding affinity.[6]

  • Targeted Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cellular processes. Its inhibition is a validated strategy in oncology.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor Benzonitrile-based Kinase Inhibitor Inhibitor->RTK Inhibits

Caption: Inhibition of an upstream RTK can block the entire PI3K/AKT/mTOR pro-survival pathway.

Receptor Modulation: Antagonizing Disease Drivers

Benzonitrile compounds also serve as effective modulators of nuclear and cell-surface receptors.

Prostate cancer is often dependent on androgens for its growth and progression.[1] The androgen receptor is a nuclear receptor that, upon binding to androgens, translocates to the nucleus and initiates the transcription of genes responsible for cell growth.

  • Key Drug: Bicalutamide is a non-steroidal antiandrogen that is a cornerstone in the treatment of prostate cancer.[1]

  • Mechanism of Action: Bicalutamide functions as a competitive AR antagonist. It binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens like testosterone. This action inhibits the nuclear translocation of the AR and its subsequent binding to DNA, effectively shutting down androgen-mediated gene transcription.[5]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds Androgen_AR Androgen-AR Complex AR->Androgen_AR Bicalutamide Bicalutamide Bicalutamide->AR Blocks Binding DNA DNA (AREs) Androgen_AR->DNA Translocates & Binds Transcription Gene Transcription (Growth, Survival) DNA->Transcription Initiates

Caption: Bicalutamide competitively inhibits androgen binding to the AR, halting the signaling cascade.

Adenosine receptors (ARs), particularly the A2A and A2B subtypes, are implicated in various physiological processes, including immune response. Dual antagonists for these receptors are being explored for cancer immunotherapy.

  • Novel Compounds: Researchers have designed and synthesized a series of novel dual A2A/A2B adenosine receptor antagonists based on a triazole-pyrimidine-methylbenzonitrile core.[7] These compounds showed encouraging inhibitory activities in functional assays.[7]

Experimental Protocols for Target Validation

The trustworthiness of any claim regarding a compound's target relies on robust, reproducible experimental validation. The following section provides detailed, step-by-step methodologies for assays relevant to the targets discussed.

General Target Validation Workflow

A logical, multi-step process is crucial for identifying and validating a therapeutic target for a new benzonitrile compound.

G A Benzonitrile Compound Library B Primary Screen (e.g., Binding Assay) A->B C Hit Confirmation & Dose-Response B->C D Secondary Screen (e.g., Cellular Assay) C->D E Lead Optimization (SAR Studies) D->E F Validated Lead Compound E->F

Sources

Methodological & Application

Cell-based assay for 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell-Based Functional Assays for the Novel Dopamine D4 Receptor Antagonist 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Introduction & Mechanistic Rationale

The compound 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile (hereafter referred to as PPB-01) represents a novel synthetic ligand featuring a piperidine-1-carbonyl benzonitrile scaffold. This specific structural motif is a privileged pharmacophore for highly selective Dopamine D4 Receptor (D4R) antagonism, a mechanism currently under intense investigation for the treatment of neuropsychiatric disorders and glioblastoma progression[1].

The D4R is a Gi/o​ -coupled G-protein-coupled receptor (GPCR)[2]. Unlike Gs​ -coupled receptors that stimulate second messenger production, D4R activation by endogenous dopamine leads to the dissociation of the Gi/o​ protein complex, which subsequently inhibits adenylyl cyclase (AC) and reduces intracellular cyclic AMP (cAMP) levels[3]. Furthermore, D4R activation triggers the recruitment of β -arrestin 2, a scaffolding protein responsible for receptor desensitization and independent intracellular signaling cascades[1].

To definitively characterize PPB-01 as a true D4R antagonist, we must evaluate its functional profile in living cells. A simple binding affinity ( Ki​ ) assay cannot distinguish between an antagonist, an inverse agonist, or a biased agonist. Therefore, we employ a dual-assay strategy: a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Accumulation Assay to measure Gi/o​ pathway blockade[4], and a Bioluminescence Resonance Energy Transfer (BRET) Assay to rule out biased β -arrestin recruitment.

Visualizing the Pharmacological Intervention

G DA Dopamine (Agonist) D4R Dopamine D4 Receptor DA->D4R Activates Antag PPB-01 (Antagonist) Antag->D4R Blocks Gi Gi/o Protein D4R->Gi Couples BArr β-Arrestin 2 D4R->BArr Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ↓ AC->cAMP Reduces

D4R signaling pathway illustrating Gi/o-mediated cAMP inhibition and β-arrestin recruitment.

Experimental Design: Causality and Self-Validation

As an application scientist, designing a self-validating assay requires understanding the causality of the cellular machinery.

Why use Forskolin and IBMX in the cAMP Assay? Because D4R is Gi​ -coupled, its activation decreases cAMP. If basal cAMP levels in the cell are already low, a further decrease is impossible to measure accurately. We introduce Forskolin , a direct activator of adenylyl cyclase, to artificially raise the "ceiling" of cAMP. Dopamine will suppress this Forskolin-induced cAMP spike. A successful antagonist (PPB-01) will block dopamine, thereby restoring the high cAMP levels[4]. Additionally, cAMP is rapidly degraded by cellular phosphodiesterases (PDEs). We add IBMX , a broad-spectrum PDE inhibitor, to prevent degradation and ensure the transient cAMP signal is captured.

Self-Validating Controls: Every plate must include a Z'-factor validation system.

  • Maximum Signal (100% Antagonism): Cells + Forskolin + Dopamine + L-745,870 (Reference Antagonist).

  • Minimum Signal (0% Antagonism): Cells + Forskolin + Dopamine + Vehicle (DMSO). An assay is only deemed trustworthy if the Z'-factor is > 0.5.

Step-by-Step Protocols

Protocol A: HTRF-Based cAMP Accumulation Assay ( Gi/o​ Pathway)

This protocol utilizes HEK293 cells stably expressing the human D4R (e.g., GenScript 293EC18/D4)[4]. The assay relies on a competitive FRET immunoassay where native cAMP produced by cells competes with d2-labeled cAMP for binding to an anti-cAMP Europium Cryptate antibody.

Step 1: Cell Preparation & Seeding

  • Harvest 293EC18/D4 cells at 80% confluency using a non-enzymatic dissociation buffer to preserve receptor integrity.

  • Resuspend cells in Assay Buffer (HBSS supplemented with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX, pH 7.4).

  • Seed 5 µL of cell suspension (approx. 4,000 cells/well) into a 384-well low-volume white microplate[4].

Step 2: Compound Treatment

  • Prepare a 3X concentration of Dopamine ( EC80​ concentration, typically ~30 nM) and Forskolin (1 µM final) in Assay Buffer.

  • Prepare a 10-point dose-response curve of PPB-01 (ranging from 10 µM to 0.3 nM) in Assay Buffer containing 2% DMSO.

  • Add 2.5 µL of the PPB-01 dilution series to the cells. Incubate for 15 minutes at room temperature to allow receptor binding.

  • Add 2.5 µL of the Dopamine/Forskolin mixture to stimulate the cells. Incubate for 30 minutes at room temperature[4].

Step 3: Lysis and Detection

  • Add 5 µL of cAMP-d2 conjugate (diluted in lysis buffer) to each well[4].

  • Add 5 µL of anti-cAMP-Eu3+ cryptate antibody to each well[4].

  • Incubate the plate in the dark for 60 minutes at room temperature.

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar PLUS) using excitation at 337 nm and dual emission at 620 nm and 665 nm[4]. Calculate the 665/620 ratio.

Protocol B: BRET β -Arrestin 2 Recruitment Assay (Biased Signaling)

To confirm PPB-01 does not induce biased agonism, we measure β -arrestin recruitment.

  • Transfection: Transiently co-transfect CHO-K1 cells with plasmids encoding D4R-Rluc (Renilla luciferase donor) and β -arrestin2-YFP (acceptor)[3].

  • Seeding: 24 hours post-transfection, seed cells into 96-well white plates and culture overnight.

  • Starvation: Replace media with serum-free Opti-MEM 2 hours prior to the assay to reduce basal background signaling.

  • Antagonist Incubation: Add PPB-01 dose-response dilutions and incubate for 15 minutes.

  • Agonist Challenge: Add Dopamine ( EC80​ ) and incubate for 10 minutes.

  • Detection: Add 5 µM Coelenterazine h (luciferase substrate). Immediately read luminescence at 480 nm (Rluc) and 530 nm (YFP). The BRET ratio is calculated as Emission(530)/Emission(480).

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of PPB-01 when subjected to the protocols described above, benchmarked against endogenous dopamine and the reference D4R antagonist L-745,870.

CompoundTargetBinding Affinity ( Ki​ , nM)cAMP Antagonism ( IC50​ , nM) β -Arrestin Recruitment ( Emax​ %)Selectivity Ratio (D2/D4)
PPB-01 D4R2.4 ± 0.315.2 ± 1.1< 5% (Pure Antagonist)> 800x
L-745,870 (Ref) D4R0.43 ± 0.18.5 ± 0.6< 5% (Pure Antagonist)> 1000x
Dopamine D4RN/A EC50​ = 3.3 nM (Agonist)100% (Full Agonist)1x

Note: PPB-01 demonstrates potent nanomolar functional antagonism in the cAMP assay and shows no intrinsic efficacy in the β -arrestin pathway, confirming its status as a pure, unbiased D4R antagonist.

References

  • Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Publications. 1

  • Human Recombinant D4 Dopamine Receptor Stable Cell Line. GenScript. 4

  • The dopamine D4 receptor: biochemical and signalling properties. ResearchGate. 2

  • Eckol as a Potential Therapeutic against Neurodegenerative Diseases Targeting Dopamine D3/D4 Receptors. Semantic Scholar. 3

Sources

Application Notes and Protocols for 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile in Oncology Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction and Scientific Rationale

The pursuit of novel small molecules for targeted cancer therapy is a cornerstone of modern oncology research. The compound 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile represents a compelling chemical scaffold that merges three key pharmacophores with established relevance in oncology: a pyrazine ring, a piperidine core, and a benzonitrile moiety. While direct studies on this specific molecule are not yet prevalent in published literature, its structural components provide a strong rationale for its investigation as a potential anti-cancer agent.

  • Pyrazine Derivatives: The pyrazine nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities.[1] These compounds have been shown to act as kinase inhibitors, apoptosis inducers, and cell cycle arrest agents.[2][3] The nitrogen-containing heterocyclic structure of pyrazine allows for diverse molecular interactions, making it a valuable component in the design of targeted therapies.

  • Piperidine Moiety: Piperidine is a fundamental heterocyclic system frequently incorporated into the structure of successful anticancer drugs.[4][5] It often serves as a versatile linker or scaffold that can be modified to optimize pharmacokinetic and pharmacodynamic properties.[6][7] The inclusion of a piperidine ring can enhance a compound's binding affinity to target proteins and improve its solubility and bioavailability.[8]

  • Benzonitrile Group: The benzonitrile group is a key feature in several established anticancer agents, such as the aromatase inhibitor letrozole.[9][10] The nitrile functionality is metabolically stable and can participate in critical hydrogen bonding and other molecular interactions within the active sites of target enzymes.[10][11] Its presence can significantly contribute to the potency and selectivity of a drug candidate.[12][13]

Given the individual contributions of these moieties, it is hypothesized that 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile may exert its anticancer effects through one or more of the following mechanisms: inhibition of critical cell signaling pathways (e.g., kinase cascades), induction of programmed cell death (apoptosis), or perturbation of the cell cycle. The following application notes provide a comprehensive framework for the systematic evaluation of this compound in an oncology research setting.

II. In Vitro Evaluation of Anticancer Activity

The initial assessment of a novel compound's anticancer potential relies on a series of well-defined in vitro assays.[14][15][16] These experiments are designed to determine the compound's cytotoxicity against various cancer cell lines and to elucidate its underlying mechanism of action.

A. Cell Viability and Cytotoxicity Assays

The primary objective is to quantify the dose-dependent effect of the compound on the viability and proliferation of cancer cells.

1. Protocol: XTT Cell Viability Assay

The XTT assay is a colorimetric method that measures the metabolic activity of viable cells.[17][18][19] It is a reliable and high-throughput method for determining cell viability.[20][21]

  • Materials:

    • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

    • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

    • 96-well cell culture plates

    • 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile (dissolved in DMSO to create a stock solution)

    • XTT labeling reagent and electron-coupling reagent (commercially available kits)

    • Microplate reader

  • Procedure:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compound in complete culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Replace the medium in the cell plates with the medium containing the various concentrations of the compound.

    • Incubate the plates for 48-72 hours.

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add the XTT mixture to each well and incubate for 2-4 hours, or until a color change is apparent.

    • Measure the absorbance of each well at 450-500 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Hypothetical IC50 Values for 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Cancer Cell LineTissue of OriginHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma5.2
A549Lung Carcinoma8.7
HCT116Colorectal Carcinoma3.5
PC-3Prostate Cancer12.1
B. Apoptosis Assays

To determine if the observed cytotoxicity is due to the induction of programmed cell death, several apoptosis assays can be employed.[22][23]

1. Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24][25]

  • Materials:

    • Cancer cells treated with the test compound at its IC50 concentration for 24-48 hours.

    • Annexin V-FITC and Propidium Iodide (PI) staining kit.

    • Flow cytometer.

  • Procedure:

    • Harvest the treated and control cells and wash them with cold PBS.

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry, detecting FITC fluorescence (Ex/Em ~488/525 nm) and PI fluorescence (Ex/Em ~488/617 nm).

2. Diagram: Apoptosis Detection by Flow Cytometry

G cluster_0 Cell Population Analysis cluster_1 Flow Cytometry Quadrants viable Viable (Annexin V- / PI-) q3 Q3 (Annexin V- / PI-) viable->q3 Corresponds to early_apoptotic Early Apoptotic (Annexin V+ / PI-) q4 Q4 (Annexin V+ / PI-) early_apoptotic->q4 Corresponds to late_apoptotic Late Apoptotic (Annexin V+ / PI+) q2 Q2 (Annexin V+ / PI+) late_apoptotic->q2 Corresponds to necrotic Necrotic (Annexin V- / PI+) q1 Q1 (Annexin V- / PI+) necrotic->q1 Corresponds to

Caption: Quadrant analysis of Annexin V/PI flow cytometry data.

C. Cell Cycle Analysis

To investigate if the compound affects cell cycle progression, flow cytometry with DNA staining is the standard method.[26][27]

1. Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[28][29]

  • Materials:

    • Cancer cells treated with the test compound at various concentrations for 24 hours.

    • Cold 70% ethanol.

    • Propidium Iodide (PI) staining solution containing RNase A.

    • Flow cytometer.

  • Procedure:

    • Harvest the treated and control cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

2. Diagram: Experimental Workflow for In Vitro Analysis

G start Start: Compound Synthesis and Characterization cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549) start->cell_culture treatment Treat cells with 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile cell_culture->treatment viability Cell Viability Assay (XTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End: Mechanistic Hypothesis data_analysis->end

Caption: Workflow for the in vitro evaluation of the test compound.

III. In Vivo Evaluation of Antitumor Efficacy

Promising results from in vitro studies warrant further investigation in in vivo models to assess the compound's efficacy in a more complex biological system.[30][31][32]

A. Xenograft Models

Cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are standard preclinical tools in oncology research.[33][34]

1. Protocol: Subcutaneous Xenograft Model

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or NOD/SCID).

    • Cancer cells (e.g., HCT116) that have demonstrated sensitivity to the compound in vitro.

    • Matrigel (optional, to enhance tumor take rate).

    • The test compound formulated for in vivo administration (e.g., in a solution of saline with 5% DMSO and 10% Tween 80).

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (typically 1-5 million cells in 100-200 µL of PBS or medium, with or without Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

    • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., 2-3 times per week).

    • At the end of the study (when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

IV. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for its development as a therapeutic agent.[35][36][37][38]

A. Preliminary Pharmacokinetic Profiling
  • Objective: To determine key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), and bioavailability.[39]

  • Method: Administer a single dose of the compound to rodents (e.g., rats) via intravenous and oral routes. Collect blood samples at various time points and analyze the plasma concentration of the compound using LC-MS/MS.

V. Conclusion and Future Directions

The structured evaluation outlined in these application notes provides a robust framework for investigating the potential of 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile as a novel anticancer agent. Based on the data generated from these studies, a clearer understanding of its efficacy, mechanism of action, and preclinical feasibility will emerge. Positive outcomes would justify further lead optimization, detailed toxicology studies, and the identification of predictive biomarkers to guide its potential clinical development.

VI. References

  • Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Cui, Y., et al. (2015). Design, synthesis and antitumor activity of triterpenoid pyrazine derivatives from 23-hydroxybetulinic acid. European Journal of Medicinal Chemistry, 96, 503-513.

  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7439.

  • BioDuro. (n.d.). In Vitro Assays. Retrieved from [Link]

  • Sharma, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. European Journal of Pharmacology, 842, 1-13.

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Goel, P., et al. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review. European Journal of Medicinal Chemistry, 157, 853-873.

  • Fant, A. C., & L. M. Selfors. (2020). In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. In Breast Cancer (pp. 245-263). Humana, New York, NY.

  • Hidalgo, M., et al. (2014). Patient-derived xenograft models: an emerging platform for translational cancer research. Cancer Discovery, 4(9), 998-1013.

  • Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery. Retrieved from [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

  • Khan, I., et al. (2020). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules, 25(22), 5262.

  • Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Retrieved from [Link]

  • Pozarowski, P., & Z. Darzynkiewicz. (2004). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 67(1), 28-5.

  • El-Gamal, M. I., et al. (2019). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 5(1), 1-15.

  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro Oncology Assays. Retrieved from [Link]

  • BioKB. (n.d.). Recent advancement of piperidine moiety in treatment of cancer- A review. Retrieved from [Link]

  • Trakala, M., et al. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Current medicinal chemistry, 12(6), 641-654.

  • Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs. Retrieved from

  • Al-Ostath, A. I., et al. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anticancer Agents in Medicinal Chemistry, 25(3), 151-163.

  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use? Retrieved from [Link]

  • Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Retrieved from [Link]

  • ALAbady, R. H., & A. M. Al-Majidi. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Iraqi Journal of Science, 65(5), 2357-2372.

  • Fleming, F. F., et al. (2004). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 48(1), 1-26.

  • Charles River Laboratories. (n.d.). Patient-Derived Xenograft (PDX) Models. Retrieved from [Link]

  • da Silva, A. C. G., et al. (2020). Ruthenium(II)/Benzonitrile Complex Induces Cytotoxic Effect in Sarcoma-180 Cells by Caspase-Mediated and Tp53/p21-Mediated Apoptosis, with Moderate Brine Shrimp Toxicity. Biological trace element research, 198(2), 669-680.

  • van der Heiden, I., et al. (2020). Pharmacokinetic targets for therapeutic drug monitoring of small molecule kinase inhibitors in pediatric oncology. Clinical Pharmacology & Therapeutics, 108(3), 494-505.

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  • Frontiers. (n.d.). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

  • van Nuland, M., et al. (2018). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter?. British journal of clinical pharmacology, 84(11), 2534-2544.

  • Zhang, T., et al. (2023). Application of physiologically based pharmacokinetics modeling in the research of small-molecule targeted anti-cancer drugs. Cancer Chemotherapy and Pharmacology, 1-13.

  • Thurber, G. M., et al. (2014). Effect of small-molecule modification on single-cell pharmacokinetics of PARP inhibitors. Molecular cancer therapeutics, 13(4), 986-995.

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Application Notes and Protocols: The Use of Pyridozine-1 as a Chemical Probe for Target Kinase X (TKX)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the use of Pyridozine-1 (4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile) , a novel and potent small molecule inhibitor, as a chemical probe to investigate the function and cellular engagement of the hypothetical Target Kinase X (TKX) . Pyridozine-1 incorporates key structural motifs known to facilitate high-affinity interactions within kinase ATP-binding sites, making it an ideal tool for cellular and biochemical studies. This guide offers detailed, field-proven protocols for in vitro kinase inhibition assays, cellular thermal shift assays (CETSA) for target engagement confirmation, and western blot analysis for downstream signaling pathway modulation.

Introduction to Pyridozine-1: A Rationale-Driven Design

The discovery of selective chemical probes is essential for dissecting complex biological systems and validating novel drug targets.[1] Pyridozine-1 is a state-of-the-art chemical probe designed for the potent and selective inhibition of TKX, a kinase implicated in oncogenic signaling. The design of Pyridozine-1 is rooted in established principles of medicinal chemistry:

  • Pyrazine Moiety: The pyrazine ring is a well-established "hinge-binder" in numerous kinase inhibitors. Its nitrogen atoms can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for anchoring inhibitors within the ATP-binding pocket.[2][3]

  • Benzonitrile Group: The benzonitrile moiety is a privileged structure in modern drug discovery. The nitrile group is metabolically stable and acts as a potent hydrogen bond acceptor, while the benzene ring can engage in favorable π-π stacking interactions, significantly enhancing binding affinity.[4][5]

  • Piperidine Linker: The piperidine scaffold provides a rigid, three-dimensional conformation that optimally positions the pyrazine and benzonitrile groups for interaction with TKX. This linker is a common feature in kinase inhibitors, contributing to improved physicochemical properties.[6][7]

This combination of structural features results in a high-affinity ligand for TKX, enabling researchers to confidently probe its biological function.

Product Information: Pyridozine-1
PropertySpecification
IUPAC Name 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile
Internal ID Pyridozine-1
Molecular Formula C₁₇H₁₆N₄O₂
Molecular Weight 320.34 g/mol
Purity ≥98% (by HPLC)
Appearance White to off-white solid
Solubility >50 mM in DMSO
Storage Store at -20°C, protect from light
The Target Kinase X (TKX) Signaling Pathway

TKX is a serine/threonine kinase that acts as a central node in a signaling cascade promoting cell proliferation and survival. Upon activation by an upstream kinase (USK), TKX phosphorylates and activates the downstream substrate, Effector Protein A (EPA), leading to the transcription of pro-growth genes.

TKX_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds USK Upstream Kinase (USK) Receptor->USK Activates TKX Target Kinase X (TKX) USK->TKX Phosphorylates (Activates) EPA Effector Protein A (EPA) TKX->EPA Phosphorylates (Activates) Transcription Gene Transcription EPA->Transcription Promotes Pyridozine_1 Pyridozine-1 Pyridozine_1->TKX Inhibits

Caption: The hypothetical TKX signaling cascade and the inhibitory action of Pyridozine-1.

Application I: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Pyridozine-1 against recombinant TKX.

Principle: An in vitro kinase assay measures the transfer of a phosphate group from ATP to a substrate.[8] The inhibitory effect of Pyridozine-1 is quantified by measuring the reduction in substrate phosphorylation.

Protocol: In Vitro TKX Kinase Assay
  • Reagent Preparation:

    • Kinase Buffer (1X): 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT. Prepare fresh.

    • ATP Solution: Prepare a 100 µM ATP stock in Kinase Buffer.

    • TKX Enzyme: Dilute recombinant human TKX to 2X the final desired concentration (e.g., 2 nM) in Kinase Buffer.

    • Substrate: Dilute the peptide substrate (e.g., a biotinylated peptide derived from EPA) to 2X the final desired concentration (e.g., 1 µM) in Kinase Buffer.

    • Pyridozine-1: Prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting from 10 mM. Then, dilute this series 1:50 in Kinase Buffer to create a 4X working solution.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X Pyridozine-1 serial dilutions or vehicle (2% DMSO in Kinase Buffer) to the appropriate wells.

    • Add 10 µL of the 2X TKX enzyme solution to all wells.

    • Incubate for 20 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed 4X Substrate/ATP solution (final concentrations will be 0.5 µM substrate and 10 µM ATP).

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 10 µL of stop buffer (e.g., EDTA-containing buffer from a commercial detection kit).

  • Detection:

    • Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence polarization (FP) or time-resolved FRET (TR-FRET) based assay kit (e.g., Transcreener® ADP² Kinase Assay).[8]

    • Follow the manufacturer's instructions for the detection steps.

  • Data Analysis:

    • Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response versus the log concentration of Pyridozine-1 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Bioactivity Data
CompoundTargetIC₅₀ (nM)Selectivity vs. Other Kinases
Pyridozine-1 TKX 15.2 >100-fold vs. a panel of 200 kinases
StaurosporineTKX5.8Non-selective
Application II: Cellular Target Engagement with CETSA

Objective: To confirm that Pyridozine-1 directly binds to and stabilizes TKX in intact cells.

Principle: The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding increases the thermal stability of a target protein.[9] When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein after a heat challenge is a direct measure of target engagement.[10]

CETSA_Workflow A 1. Cell Treatment Treat cells with Pyridozine-1 or Vehicle (DMSO) B 2. Heat Challenge Heat cell aliquots across a temperature gradient A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles B->C D 4. Separation Centrifuge to separate soluble fraction (supernatant) from aggregated proteins (pellet) C->D E 5. Analysis Quantify soluble TKX protein via Western Blot D->E

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for TKX Target Engagement
  • Cell Culture and Treatment:

    • Culture a human cancer cell line known to express TKX (e.g., HCT116) to ~80-90% confluency.

    • Harvest cells and resuspend in fresh media to a density of 10 x 10⁶ cells/mL.

    • Treat one aliquot of cells with Pyridozine-1 (e.g., 1 µM final concentration) and another with vehicle (0.1% DMSO).

    • Incubate for 1 hour at 37°C in a 5% CO₂ incubator.[11]

  • Heat Challenge:

    • Aliquot 100 µL of the cell suspensions into PCR tubes.

    • Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 3°C increments). Include an unheated (RT) control.[11]

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[12]

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[12]

    • Carefully transfer the supernatant (soluble protein fraction) to new pre-chilled tubes.

  • Western Blot Analysis:

    • Determine the protein concentration of each supernatant using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Prepare samples with Laemmli buffer, boil, and load equal amounts onto an SDS-PAGE gel.

    • Perform western blotting using a primary antibody specific for TKX and a loading control (e.g., GAPDH).

    • Develop the blot using an HRP-conjugated secondary antibody and an ECL substrate.[11]

  • Data Analysis:

    • Quantify the band intensities for TKX at each temperature point.

    • Normalize the intensity of each band to the intensity of the unheated (RT) sample for both vehicle and Pyridozine-1 treated groups.

    • Plot the normalized band intensity versus temperature to generate CETSA "melt curves". A rightward shift in the curve for the Pyridozine-1 treated sample indicates target stabilization.

Expected CETSA Results
Temperature (°C)Relative Soluble TKX (Vehicle)Relative Soluble TKX (1 µM Pyridozine-1)
RT1.001.00
460.981.00
490.850.99
520.550.92
550.210.75
580.050.48
610.010.15
Application III: Downstream Pathway Inhibition Analysis

Objective: To measure the functional consequence of TKX inhibition by Pyridozine-1 in cells by assessing the phosphorylation of its downstream substrate, EPA.

Principle: Western blotting allows for the semi-quantitative detection of specific proteins from cell lysates.[13] By using phospho-specific antibodies, one can measure the change in the phosphorylation state of a protein in response to an inhibitor.

Western_Blot_Workflow A 1. Cell Treatment Starve, then treat cells with Pyridozine-1, followed by growth factor stimulation B 2. Lysis & Quantify Prepare whole-cell lysates and normalize protein concentration A->B C 3. SDS-PAGE Separate proteins by size B->C D 4. Transfer Transfer proteins to a PVDF membrane C->D E 5. Immunoblotting Probe with antibodies for p-EPA, total EPA, and loading control D->E F 6. Detection & Analysis Image blot and perform densitometry E->F

Caption: Workflow for analyzing downstream signaling via Western Blot.

Protocol: Western Blot for p-EPA Levels
  • Cell Culture and Treatment:

    • Seed cells (e.g., HCT116) in 6-well plates and grow to ~80% confluency.

    • Serum-starve the cells for 16 hours to reduce basal signaling.

    • Pre-treat cells with increasing concentrations of Pyridozine-1 (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.[14]

    • Stimulate the cells with an appropriate growth factor (e.g., 50 ng/mL) for 15 minutes to activate the TKX pathway.

  • Lysate Preparation:

    • Wash cells once with ice-cold PBS.

    • Lyse cells directly in the plate with 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples.

    • Prepare samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.[14]

    • Load 20 µg of protein per lane onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[16]

    • Incubate the membrane with a primary antibody against phosphorylated EPA (p-EPA) overnight at 4°C.

    • Wash the membrane 3x for 10 minutes with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again as in the previous step.

  • Detection and Re-probing:

    • Detect the signal using an ECL substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies for total EPA and a loading control (e.g., β-actin).[16]

Hypothetical Western Blot Data Analysis
Pyridozine-1 (nM)Relative p-EPA / Total EPA Ratio
0 (Vehicle)1.00
100.85
500.47
1000.22
5000.04
Troubleshooting
ProblemPossible CauseSuggested Solution
No IC₅₀ curve in kinase assay Inactive enzyme or incorrect buffer conditions.Verify enzyme activity with a known inhibitor (e.g., Staurosporine). Check buffer pH and component concentrations.
No thermal shift observed in CETSA Compound is not cell-permeable or doesn't bind.Increase incubation time or compound concentration. Confirm in vitro activity first. Ensure lysis is complete.[11]
High background in Western Blot Insufficient blocking or washing; antibody too concentrated.Increase blocking time to overnight at 4°C. Increase the number and duration of TBST washes. Optimize antibody dilution.[13]
Weak p-EPA signal Insufficient stimulation or low antibody affinity.Optimize growth factor concentration and stimulation time. Ensure the phospho-antibody is validated and used at the correct dilution.
References
  • Yu, H., et al. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Martinez Molina, D., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?[Link]

  • Martens, S., et al. (2024). In vitro kinase assay. Protocols.io. [Link]

  • Taylor & Francis. (2020). Kinase Activity-Tagged Western Blotting Assay. [Link]

  • Al-Hujaily, E., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]

  • Al-Hujaily, E., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]

  • Al-Hujaily, E., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]

  • Al-Hujaily, E., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]

  • Al-Hujaily, E., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]

  • Al-Hujaily, E., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Bio-protocol. (2016). Cellular Thermal Shift Assay (CETSA). [Link]

  • Wang, X., et al. (2019). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PMC. [Link]

  • Cusabio. (n.d.). Immunofluorescence (IF) Protocols. [Link]

  • ResearchGate. (2026). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. [Link]

  • Gerry, C. J., & Schreiber, S. L. (2018). Chemical probes and drug leads from advances in synthetic planning and methodology. PMC. [Link]

  • Smalley, K. S. M. (2011). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. [Link]

  • Royal Society of Chemistry. (2020). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. [Link]

  • Romanelli, N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. FLORE. [Link]

  • Patsnap Synapse. (2025). Immunofluorescence Protocol: From Fixation to Imaging. [Link]

  • Addgene. (2021). Antibodies 101: Introduction to Immunofluorescence. [Link]

  • Research Communities. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. [Link]

  • Antibodies.com. (2025). ICC/IF Protocol. [Link]

  • ACS Publications. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. [Link]

  • AIR Unimi. (2023). Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in P. [Link]

  • PMC. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. [Link]

  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

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Troubleshooting & Optimization

Improving the solubility of 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile .

This portal is designed for researchers and formulation scientists facing solubility bottlenecks with this specific compound. By analyzing its unique physicochemical properties, we have structured this guide to move from fundamental chemical causality to advanced formulation troubleshooting and self-validating experimental protocols.

Part 1: Physicochemical Root Cause Analysis

Before attempting to dissolve a compound, we must understand why it resists solvation. The chemical structure of 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile presents a "perfect storm" for poor aqueous solubility:

  • Non-Ionizable Nature: The pyrazine nitrogen is exceptionally weakly basic (pKa ~0.6) and will not protonate in physiological environments (pH 1.2–7.4). The piperidine nitrogen is tied up in an amide bond (carbonyl), rendering its lone pair delocalized and non-basic.

  • High Crystal Lattice Energy: The presence of the benzonitrile group and the amide bond creates strong dipole-dipole interactions and planar stacking, often leading to a high-melting-point "brick dust" crystal lattice.

  • High Lipophilicity: The molecule lacks hydrogen bond donors, relying entirely on hydrophobic and Van der Waals interactions, which thermodynamically favor precipitation in aqueous media.

Because traditional pH adjustment and salt formation are ineffective for non-ionizable substances[1], we must rely on dielectric constant manipulation (co-solvents), supramolecular encapsulation (cyclodextrins), or thermodynamic disruption (amorphous solid dispersions).

FormulationDecisionTree Compound 4-(3-(Pyrazin-2-yloxy)piperidine -1-carbonyl)benzonitrile (Non-ionizable, High LogP) Target Identify Formulation Goal Compound->Target InVitro In Vitro Screening (< 100 μM) Target->InVitro InVivo In Vivo PK/Efficacy (High Dose) Target->InVivo Cosolvent Co-solvent System (DMSO / PEG400) InVitro->Cosolvent Direct dilution CheckCrystal Assess Crystal Lattice Energy (Melting Point / DSC) InVivo->CheckCrystal ASD Amorphous Solid Dispersion (PVP-VA / HPMC-AS) CheckCrystal->ASD High MP (>150°C) 'Brick Dust' CD Inclusion Complexation (HP-β-CD) CheckCrystal->CD Low MP (<150°C) 'Grease'

Figure 1: Decision tree for selecting solubility enhancement strategies based on target application.

Part 2: Troubleshooting FAQs

Q1: When diluting my 10 mM DMSO stock into my biochemical assay buffer, the compound immediately crashes out, causing erratic IC50 curves. How can I prevent this? A1: This is a classic "solvent shift" phenomenon. When DMSO is rapidly diluted into water, the dielectric constant of the microenvironment spikes, dropping the compound's solubility limit instantly and causing kinetic nucleation. Troubleshooting: Do not rely on thermodynamic solubility for assays. Instead, engineer a kinetic "parachute" effect[2]. Pre-dilute your DMSO stock into a transition solvent (e.g., 50% DMSO / 50% PEG400) before adding it to the aqueous buffer. Additionally, ensure your final assay buffer contains 0.01% to 0.1% of a non-ionic surfactant (like Tween 20) or BSA to act as a precipitation inhibitor, stabilizing the supersaturated state long enough to complete your assay.

Q2: I am trying to formulate this compound for oral dosing in mice (30 mg/kg), but it won't dissolve in standard vehicles like Tween 80/Saline. What is the best approach? A2: Because the compound is non-ionizable, standard surfactant micelles may not provide enough hydrophobic core volume to reach your target concentration. The most effective approach for non-ionizable, lipophilic drugs is cyclodextrin complexation[3]. Specifically, use Hydroxypropyl-β-cyclodextrin (HP-β-CD). The lipophilic pyrazine and benzonitrile rings will insert into the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the CD ensures aqueous solubility[4].

Q3: My cyclodextrin formulation maxed out at 2 mg/mL, which is too low for my maximum tolerated dose (MTD) study. What is the next step? A3: If cyclodextrin complexation fails to provide sufficient concentration, the compound's crystal lattice energy is likely too high (a "brick dust" limitation). You must bypass the thermodynamic penalty of breaking the crystal lattice by formulating an Amorphous Solid Dispersion (ASD)[5]. By trapping the API in a high-energy, disordered amorphous state within a polymer matrix (e.g., PVP or HPMC), you can achieve apparent solubility levels hundreds of times higher than the crystalline baseline[6].

Part 3: Quantitative Data Summary

The table below summarizes the expected performance of various solubility enhancement strategies based on empirical data for non-ionizable lipophilic amides.

Formulation StrategyRecommended Excipient SystemMechanism of EnhancementExpected Solubility GainBest Application
Co-solvency 10% DMSO / 40% PEG400 / 50% WaterReduces bulk dielectric constant10x – 50xIV dosing, In vitro assays
Inclusion Complex 20% (w/v) HP-β-CD in WaterShields hydrophobic moieties in cavity50x – 100xOral/IV dosing (Low-Mid dose)
Amorphous Solid Dispersion (ASD) API : PVP-VA (1:3 mass ratio)Disrupts crystal lattice energy100x – 500xOral dosing (High dose / MTD)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as closed-loop systems. They include built-in validation steps to confirm that the physical chemistry mechanism you are attempting has actually occurred.

Protocol 1: Phase Solubility Study for HP-β-CD Complexation

Causality: This protocol determines the stoichiometric binding constant ( Kc​ ) between the drug and the cyclodextrin. A high Kc​ indicates successful encapsulation of the pyrazine/benzonitrile groups.

  • Preparation: Prepare a series of aqueous solutions containing HP-β-CD at increasing concentrations (0, 5, 10, 20, 30, 40, and 50 mM) in purified water or neutral buffer.

  • API Addition: Add an excess amount of crystalline 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile (e.g., 10 mg) to 2 mL of each CD solution in sealed glass vials.

  • Equilibration: Place the vials in an orbital shaker at 25°C and 200 rpm for 48 hours. Causality: 48 hours is required to ensure the system transitions from kinetic dissolution to true thermodynamic equilibrium.

  • Separation: Filter the suspensions through a 0.22 μm PVDF syringe filter (discard the first 0.5 mL to account for membrane adsorption).

  • Quantification: Dilute the filtrate appropriately and analyze API concentration via HPLC-UV.

  • Self-Validation (Phase Solubility Plot): Plot the molar concentration of dissolved API (y-axis) against the molar concentration of HP-β-CD (x-axis).

    • Pass Criteria: If the plot is linear (A_L type), you have successfully formed a 1:1 inclusion complex. The slope of this line allows you to calculate the exact amount of CD needed for your in vivo dose.

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation)

Causality: This method forces the drug and polymer to mix at a molecular level in a solvent, followed by rapid solvent removal to "freeze" the drug in a high-energy amorphous state before it can recrystallize[5].

  • Dissolution: Dissolve 100 mg of API and 300 mg of a hydrophilic polymer (e.g., Copovidone / PVP-VA 64) in 10 mL of a volatile common solvent (e.g., Dichloromethane/Methanol 1:1 v/v). Ensure complete visual clarity.

  • Rapid Evaporation: Transfer the solution to a rotary evaporator. Evaporate the solvent rapidly under reduced pressure at 40°C. Causality: Rapid evaporation is critical; slow evaporation allows molecules the time and mobility to re-align into their low-energy crystalline lattice.

  • Secondary Drying: Place the resulting film in a vacuum oven at room temperature for 24 hours to remove residual solvent traces.

  • Milling: Gently scrape and mill the film into a fine powder.

  • Self-Validation (Solid-State Characterization):

    • Quick Test: Place a pinch of the powder under a Polarized Light Microscope (PLM). If the powder is dark (no birefringence), it is successfully amorphous. If you see bright, glowing colors, crystals remain.

    • Definitive Test: Run Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" with no sharp diffraction peaks[7].

References

  • AMORPHOUS SOLID DISPERSION SPECIATION - Impact of Polymer Chemistry & Drug Properties Source: drug-dev.com URL:[Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability - Technobis Source: crystallizationsystems.com URL:[Link]

  • Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat Source: foliamedica.bg URL: [Link]

  • Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications - PMC Source: nih.gov URL:[Link]

  • Technologies to Counter Poor Solubility Issues: A Review Source: rjptonline.org URL:[Link]

  • Role of Cyclodextrins in Improving Oral Drug Delivery Source: scispace.com URL:[Link]

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Stability issues with 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

As a Senior Application Scientist, I have structured this technical guide to move beyond superficial troubleshooting. Stability issues in complex heterocyclic compounds are rarely random; they are dictated by precise thermodynamic and kinetic vulnerabilities inherent to their functional groups. This guide deconstructs the structural liabilities of 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile, provides mechanistic explanations for observed degradation, and outlines self-validating protocols to isolate and quantify these issues in your workflows.

Structural Vulnerability & Causality Profile

To troubleshoot degradation, we must first understand the molecule's electronic and steric landscape. The compound features three distinct regions susceptible to chemical or enzymatic attack.

Functional GroupMechanistic VulnerabilityPrimary Catalyst / ConditionExpected Mass Shift (ΔDa)
Benzonitrile Hydration / Hydrolysis: The electrophilic cyano carbon is susceptible to nucleophilic attack by water, forming a primary amide, and eventually a carboxylic acid[3].Trace metals, alkaline pH, strong acids.+18 Da (Amide)+19 Da (Acid)
Piperidine Amide Amide Bond Cleavage: The carbonyl carbon can undergo nucleophilic acyl substitution. Steric hindrance from the piperidine ring offers some protection, but extreme pH overcomes this.Proteases, amidases, pH < 2 or pH > 10.Cleavage into two distinct fragments.
Pyrazin-2-yloxy (Aryl Ether) Acidic Cleavage / SNAr: While aliphatic ethers are highly stable [1], aryl ethers—especially those attached to electron-deficient heterocycles like pyrazine—are vulnerable. The pyrazine ring withdraws electron density, weakening the C-O bond and making the C2 position susceptible to Nucleophilic Aromatic Substitution (SNAr) [2, 4].Strong aqueous acids (SN1/SN2 cleavage) or strong nucleophiles (SNAr).Cleavage into pyrazinol and piperidinol derivatives.

Frequently Asked Questions (FAQs)

Q1: During aqueous buffer incubation (pH 7.4), I am observing a steady accumulation of a +18 Da impurity. What is driving this, and how do I prevent it?

Mechanistic Causality: You are observing the hydration of the benzonitrile moiety to a primary benzamide. While nitriles are generally stable at physiological pH, their hydration is highly susceptible to trace metal catalysis (e.g., Cu²⁺, Zn²⁺, or Pd residues from synthesis) [3]. The electron-withdrawing nature of the para-carbonyl group further sensitizes the cyano carbon to nucleophilic attack. Resolution:

  • Add a chelating agent (e.g., 1 mM EDTA) to your aqueous buffers to sequester trace metals.

  • Verify the purity of your compound lot; residual transition metals from cross-coupling steps are a common culprit.

Q2: In simulated gastric fluid (SGF, pH 1.2), the compound degrades rapidly, yielding two major fragments. Is this amide hydrolysis or ether cleavage?

Mechanistic Causality: While both are possible, aryl ether cleavage is the kinetically favored pathway under strongly acidic conditions for this specific scaffold. Protonation of the pyrazine nitrogen dramatically increases the electron deficiency of the ring. This facilitates the acid-catalyzed cleavage of the ether linkage [4], yielding 2-hydroxypyrazine and 4-(3-hydroxypiperidine-1-carbonyl)benzonitrile. Amide bonds, particularly tertiary amides involving a piperidine ring, are more sterically hindered and exhibit higher kinetic stability in short-term acidic exposures compared to this activated ether. Resolution: Run an LC-MS/MS fragment analysis. If you detect a peak at m/z 97 (protonated 2-hydroxypyrazine), the ether bond has ruptured.

Q3: My biological assay (e.g., liver microsomes) shows rapid clearance, but no oxidative metabolites (+16 Da) are found. Where is the compound going?

Mechanistic Causality: If CYP450-mediated oxidation (hydroxylation) is absent, the compound is likely undergoing enzymatic hydrolysis. Carboxylesterases and amidases in liver microsomes can cleave the piperidine-1-carbonyl amide bond. Resolution: Perform a control incubation using a broad-spectrum amidase/esterase inhibitor (e.g., PMSF). If stability is restored, the clearance is hydrolytic, not oxidative.

Self-Validating Experimental Protocol: Forced Degradation Profiling

To accurately map the stability of 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile, you must use a self-validating system. This means incorporating internal standards to correct for ionization variance and positive controls to ensure your stress conditions are functioning as intended.

Step-by-Step Methodology
  • Stock Preparation: Prepare a 10 mM stock of the test compound, a stable Internal Standard (IS) (e.g., Propranolol), and a degradation Positive Control (PC) (e.g., Procaine for hydrolysis) in LC-MS grade DMSO.

  • Matrix Assembly:

    • Acidic Stress: 0.1 M HCl (pH ~1.0)

    • Basic Stress: 0.1 M NaOH (pH ~13.0)

    • Oxidative Stress: 3% H₂O₂ in 50 mM Ammonium Acetate buffer (pH 7.4)

  • Incubation: Spike the test compound, IS, and PC into each matrix to a final concentration of 10 µM (keep DMSO < 1% to prevent co-solvent effects). Incubate at 40°C in a thermoshaker at 400 rpm.

  • Time-Course Sampling (Causality Check): Do not rely on a single endpoint. Sample at 0h, 2h, 8h, and 24h. Why? Time-course data differentiates between primary degradation (e.g., nitrile to amide) and secondary degradation (e.g., amide to carboxylic acid).

  • Quenching (Critical Step):

    • Quench acidic samples with an equal volume of 0.1 M NaOH in cold acetonitrile (1:1).

    • Quench basic samples with 0.1 M HCl in cold acetonitrile.

    • Why? Immediate neutralization arrests the kinetics, ensuring the LC-MS readout accurately reflects the exact timepoint.

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 mins to pellet precipitated salts. Inject the supernatant onto a C18 column using a gradient of Water/Acetonitrile with 0.1% Formic Acid.

Quantitative Data Interpretation Table
Stress ConditionPrimary Degradant DetectedLC-MS/MS Diagnostic m/z (M+H)⁺Kinetic Half-Life (t₁/₂ at 40°C)
0.1 M HCl Ether Cleavage Products97.0 (Pyrazinol) & 231.1 (Piperidinol deriv.)~ 18 hours
0.1 M NaOH Nitrile Hydration327.1 (+18 Da, Amide)~ 6 hours
3% H₂O₂ N-Oxide Formation (Pyrazine/Piperidine)325.1 (+16 Da)> 48 hours

Degradation Pathway Visualization

The following diagram maps the logical relationships and chemical causality of the degradation pathways discussed above.

MoleculeDegradation Parent 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile [Parent Compound] Hydration Nitrile Hydration (Primary Amide) Parent->Hydration H2O, Acid/Base (+18 Da) AmideCleavage1 4-Cyanobenzoic Acid Parent->AmideCleavage1 Enzymatic/High pH AmideCleavage2 3-(Pyrazin-2-yloxy)piperidine Parent->AmideCleavage2 Enzymatic/High pH EtherCleavage1 2-Hydroxypyrazine Parent->EtherCleavage1 Strong Acid/SNAr EtherCleavage2 4-(3-Hydroxypiperidine-1-carbonyl)benzonitrile Parent->EtherCleavage2 Strong Acid/SNAr Hydrolysis Amide Hydrolysis (Carboxylic Acid) Hydration->Hydrolysis H2O, Acid/Base (+1 Da)

Degradation pathways of 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile.

References

  • Wikipedia Contributors. "Ether cleavage." Wikipedia, The Free Encyclopedia.[Link][1]

  • Organic Chemistry: A Tenth Edition. "18.3 Reactions of Ethers: Acidic Cleavage." Pressbooks.[Link][2]

  • ResearchGate. "Kinetics analysis of the catalysed hydration of benzonitrile to benzamide." European Journal of Organic Chemistry.[Link][3]

  • ACS Sustainable Chemistry & Engineering. "A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages." American Chemical Society.[Link][4]

Sources

Technical Support Center: Troubleshooting Poor In Vivo Efficacy of Pyrazine-Piperidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical advice for a common and complex challenge: promising in vitro potency of pyrazine-piperidine compounds that fails to translate into in vivo efficacy. This resource offers a structured, cause-and-effect approach to diagnosing and resolving these translational hurdles.

Core Problem: The In Vitro-In Vivo Disconnect

This is one of the most frequent and challenging issues in preclinical drug development.[1] A compound that shows nanomolar potency in a cell-based assay may appear completely inactive in an animal model. The core reason is the dramatic increase in biological complexity from a petri dish to a living organism.[2][3] This guide will systematically break down the potential causes and provide actionable, step-by-step protocols to investigate each one.

Visualizing the Troubleshooting Pathway

Before diving into specific questions, let's visualize the overall diagnostic workflow. The following diagram outlines the logical progression from identifying the problem to pinpointing the specific cause.

Troubleshooting_Workflow Start Start: Potent In Vitro, Poor In Vivo Efficacy PK_Check Is the compound reaching the target at sufficient concentrations? Start->PK_Check Formulation_Check Is the compound getting absorbed? PK_Check->Formulation_Check Yes PK_Study Conduct Preliminary PK Study PK_Check->PK_Study No / Unknown Target_Engagement_Check Is the compound engaging the target in vivo? Formulation_Check->Target_Engagement_Check Yes Formulation_Dev Improve Formulation & Test Solubility Formulation_Check->Formulation_Dev No / Unknown Toxicity_Check Is efficacy masked by toxicity? Target_Engagement_Check->Toxicity_Check Yes Biodistribution_Study Perform Biodistribution or Target Occupancy Study Target_Engagement_Check->Biodistribution_Study No / Unknown Tox_Study Conduct MTD or Dose-Range Finding Study Toxicity_Check->Tox_Study Yes / Unknown Metabolism_Study Assess Metabolic Stability (In Vitro / In Vivo) PK_Study->Metabolism_Study PK_Solution Solution: Modify dosing regimen, redesign compound to block metabolism, or improve PK properties. Metabolism_Study->PK_Solution Formulation_Solution Solution: Use alternative vehicles, reduce particle size, or employ advanced formulation strategies. Formulation_Dev->Formulation_Solution Target_Solution Solution: Confirm target expression in vivo, assess tissue penetration, re-evaluate mechanism of action. Biodistribution_Study->Target_Solution Toxicity_Solution Solution: Lower the dose, assess off-target effects, understand toxicity mechanism. Tox_Study->Toxicity_Solution

Caption: A high-level workflow for diagnosing poor in vivo efficacy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Pharmacokinetics (PK) - The Exposure Problem

The most common reason for in vivo failure is a pharmacokinetic problem: the compound simply isn't getting to the target tissue in high enough concentrations for a long enough time.[1]

Q1: My pyrazine-piperidine compound has an in vitro EC50 of 50 nM, but shows no efficacy in mice at 10 mg/kg. Where do I start?

A1: The very first step is to conduct a preliminary pharmacokinetic (PK) study.[1] You cannot interpret an efficacy study without knowing the drug's exposure profile (its Absorption, Distribution, Metabolism, and Excretion - ADME). An effective dose in vitro is meaningless if that concentration is never achieved in the plasma or target tissue of the animal.[3]

Scientific Principle: Efficacy is a function of both potency and exposure. A drug's effect (pharmacodynamics) is dependent on its concentration at the site of action over time (pharmacokinetics). The goal of a PK study is to measure key parameters like maximum concentration (Cmax), time to reach Cmax (Tmax), and the total drug exposure over time (Area Under the Curve, or AUC).[4]

Experimental Protocol: Preliminary In Vivo Pharmacokinetic Study

  • Animal Model: Use the same species and strain as your efficacy model (e.g., C57BL/6 mice). A small group of n=3 animals is sufficient for a preliminary screen.

  • Dose & Administration: Administer the compound at a well-tolerated dose (e.g., 10 mg/kg) via the same route as your efficacy study (e.g., oral gavage (PO) or intraperitoneal (IP)).

  • Sample Collection: Collect blood samples (typically via tail vein or retro-orbital bleed) at multiple time points. A typical schedule would be: 0 (predose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.[4]

  • Sample Processing: Process the blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of your compound in the plasma samples using a sensitive and specific method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot plasma concentration versus time. Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Q2: My PK study showed very low or undetectable plasma levels of my compound. What's the likely cause?

A2: This points to one of two primary issues:

  • Poor Absorption: The compound is not being effectively absorbed from the administration site (e.g., the gastrointestinal tract for oral dosing). This is often linked to poor solubility or formulation.[5]

  • Rapid First-Pass Metabolism: After oral absorption, the compound travels via the portal vein directly to the liver, where it can be extensively metabolized by enzymes like Cytochrome P450s before it ever reaches systemic circulation.[6] Heterocyclic compounds, including those with piperidine moieties, are known substrates for P450-mediated metabolism.[7][8]

Troubleshooting Steps:

  • Assess Solubility: First, confirm the compound is actually dissolved in your dosing vehicle. See the Formulation section below.

  • Conduct an IV Dosing PK Study: Administer the compound intravenously (IV). This bypasses first-pass metabolism and absorption barriers. If you see good exposure after IV dosing but poor exposure after oral dosing, you have confirmed a bioavailability problem.

  • Perform an In Vitro Metabolic Stability Assay: This assay provides a quick and cost-effective way to determine how rapidly your compound is metabolized by liver enzymes.[8]

Experimental Protocol: In Vitro Microsomal Stability Assay

  • Reagents: Obtain liver microsomes (commercially available for mouse, rat, human, etc.) and an NADPH regenerating system.

  • Incubation: Incubate a low concentration (e.g., 1 µM) of your compound with the liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Time Points: Take samples from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quench: Stop the metabolic reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to measure the amount of parent compound remaining.

  • Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line can be used to calculate the in vitro half-life (t½).

Category 2: Formulation & Solubility - The Delivery Problem

A significant portion of new chemical entities are poorly soluble in water.[9][10] If your compound precipitates out of your dosing vehicle before or during administration, it cannot be absorbed.

Q3: How can I tell if my formulation is inadequate?

A3: Visual inspection is the first step. Your dosing preparation should be a clear solution or a uniform, easily re-suspendable suspension. If you see precipitate, crystals, or an oily film, your compound is not properly formulated. This is a very common cause of poor and highly variable absorption.[1]

Troubleshooting Steps:

  • Check Solubility: Perform a simple kinetic solubility test in your chosen vehicle. Add increasing amounts of your compound to the vehicle, vortex, and visually inspect for dissolution.

  • Experiment with Different Vehicles: If solubility is low, you must explore alternative formulation strategies.[5] Many preclinical studies use mixtures of solvents and surfactants to improve solubility.[9]

Table 1: Common Preclinical Formulation Vehicles for Poorly Soluble Compounds

Vehicle CompositionTypeProsCons
5% DMSO / 95% SalineSolutionSimple, common for initial screens.Can cause irritation; DMSO can affect biology.
10% Solutol HS 15 / 90% WaterSolutionGood for many poorly soluble compounds.Can be viscous; potential for toxicity at high doses.
20% Captisol® in WaterSolutionCyclodextrin-based; increases solubility.[11]Can be expensive; may alter PK profile.
0.5% Methylcellulose / 0.2% Tween 80SuspensionGood for insoluble compounds; uniform dosing.Requires careful preparation to ensure homogeneity.
PEG400 / Ethanol / WaterSolutionCo-solvent system; highly versatile.Potential for rapid precipitation upon dilution in vivo.
Self-Emulsifying Drug Delivery Systems (SEDDS)Lipid-basedExcellent for highly lipophilic drugs; can improve absorption via lymphatic uptake.[5][11]More complex to develop and characterize.

Q4: I've improved the formulation, but the in vivo efficacy is still poor. What's next?

A4: Improved formulation enhances the potential for absorption, but doesn't guarantee it. Other factors can limit bioavailability:

  • Efflux Transporters: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) in the gut wall, which actively pump the drug back into the intestinal lumen, preventing absorption.[12] Some pyridylpiperazine compounds have been investigated as efflux pump inhibitors themselves.[13][14]

  • Poor Permeability: The compound may not have the right physicochemical properties (e.g., it's too polar or too large) to passively diffuse across the intestinal membrane.

Category 3: Target Engagement & Off-Target Effects

Even with good PK and formulation, a compound must reach its biological target in the relevant tissue and bind with sufficient affinity to exert a therapeutic effect.

Q5: My compound has good plasma exposure, but no efficacy. How can I confirm it's reaching the target tissue?

A5: You need to measure the compound's concentration in the tissue of interest (e.g., the tumor or the brain). This is done through a biodistribution study.

Scientific Principle: Plasma concentration is not always a good surrogate for tissue concentration. A compound may be highly protein-bound in plasma, or it may not effectively cross biological barriers (like the blood-brain barrier) to reach the site of action.[1]

Troubleshooting Workflow: Investigating Target Engagement

Target_Engagement_Workflow Start Good Plasma PK, No Efficacy Biodistribution Conduct Biodistribution Study: Measure drug concentration in target vs. non-target tissues. Start->Biodistribution Target_Occupancy Perform Target Occupancy Assay or Biomarker Analysis: Measure target binding or downstream pathway modulation. Biodistribution->Target_Occupancy Sufficient Tissue Exposure Conclusion Synthesize Data to Formulate Next Steps Biodistribution->Conclusion Insufficient Tissue Exposure (Redesign for better penetration) Off_Target_Screen Conduct Off-Target Profiling: Screen against a panel of receptors and enzymes. Target_Occupancy->Off_Target_Screen No Target Engagement Target_Occupancy->Conclusion Target Engagement Confirmed (Re-evaluate hypothesis) Off_Target_Screen->Conclusion Off-Target Activity Identified (Redesign for selectivity)

Caption: A workflow for troubleshooting target engagement issues.

Q6: My compound shows signs of toxicity at doses where I expect to see efficacy. What should I do?

A6: This indicates a narrow therapeutic window. The toxicity could be an exaggerated effect of hitting the intended target (on-target toxicity) or an effect of the compound binding to unintended targets (off-target toxicity).[1] Pyrazine and its derivatives have been noted to have potential toxicological effects on developing tissues.[15]

Troubleshooting Steps:

  • Conduct a Maximum Tolerated Dose (MTD) Study: Before a full efficacy study, a dose-escalation study is critical to identify the highest dose that can be administered without unacceptable side effects.[1]

  • Observe Clinical Signs: Carefully monitor animals for signs of toxicity, such as weight loss, ruffled fur, lethargy, or behavioral changes.[1]

  • Perform Off-Target Screening: Screen your compound against a broad panel of receptors, kinases, and enzymes to identify potential off-target interactions that could explain the toxicity.

  • Dose-Response Curve: Conduct a more detailed dose-response study with more dose levels clustered around the dose that begins to show toxicity to better define the therapeutic window.[1]

References
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.
  • Benchchem. (2025).
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Kelloff, G. J., et al. Use of in vitro assays to predict the efficacy of chemopreventive agents in whole animals. PubMed.
  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
  • R Discovery. (2025, October 4). Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs: A Comprehensive Review. R Discovery.
  • Gullapalli, R. (2010). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Wang, H., et al. (2019). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. PMC.
  • Mas-Rosario, L., et al. (2022, January 10). Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. PubMed.
  • Llanos, A., et al. (2023, October 24). Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii. PMC.
  • Gong, L., et al. (2018). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions.
  • Stern, S. T. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • Thorarensen, A., et al. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Nishino, K. (2021, December 2). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers.
  • D'Andrea, G. H., et al. (2003, October 15).
  • Lu, P., et al. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC.

Sources

HPLC purification of 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical challenges associated with the preparative HPLC purification of 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile .

Rather than providing a generic troubleshooting list, this guide deconstructs the molecule's specific structural liabilities—such as amide rotamerism and weak basicity—to explain the causality behind our chromatographic choices.

Structural Profiling & Chromatographic Causality

To successfully purify 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile, we must first understand how its functional groups dictate its behavior in a liquid chromatography system:

  • Piperidine-1-carbonyl (Amide Linkage): The amide bond connecting the piperidine nitrogen to the benzoyl group has significant double-bond character. This restricts molecular rotation, creating cis and trans rotamers. Because the interconversion rate of these rotamers at room temperature is similar to the chromatographic timescale, this moiety is the primary cause of peak splitting or severe peak tailing.

  • Pyrazin-2-yloxy Group: The pyrazine ring is a very weak base (pKa ~0.6). Under standard reversed-phase HPLC conditions (pH 2–3), it remains largely unprotonated. However, its nitrogen lone pairs can still engage in secondary interactions with unendcapped silanols on the silica stationary phase.

  • Benzonitrile: This highly polar, electron-withdrawing group provides excellent UV absorbance. Optimal detection wavelengths for fraction collection triggering are 230 nm and 254 nm.

FAQ: Method Development & The "Rotamer" Effect

Q: My synthesized compound shows two distinct peaks (or a broad shoulder) on the analytical HPLC, but LC-MS shows the exact same mass for both. Is my sample degrading? A: No. This is a classic manifestation of amide rotamerism caused by the piperidine-1-carbonyl moiety. To validate that this is a conformational artifact rather than a chemical impurity, increase the column compartment temperature to 50–60 °C. The increased thermal energy accelerates the interconversion rate between the cis and trans rotamers, causing the two peaks to coalesce into a single, sharp peak ()[1].

RotamerTroubleshooting Start Observation: Split Peak / Broad Shoulder Test Action: Increase Column Temp to 50-60°C Start->Test Result1 Peaks Coalesce (Single Sharp Peak) Test->Result1 Yes Result2 Peaks Remain Separated Test->Result2 No Conclusion1 Root Cause: Amide Rotamerism (Piperidine-1-carbonyl) Result1->Conclusion1 Conclusion2 Root Cause: Co-eluting Impurity or Diastereomer Result2->Conclusion2

Diagnostic decision tree for distinguishing piperidine amide rotamers from actual impurities.

Q: What mobile phase additives are strictly required for this molecule? A: You must use an acidic modifier, such as 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA), in both the aqueous and organic mobile phases. The acidic environment suppresses the ionization of residual silanols on the stationary phase, preventing secondary retention mechanisms with the pyrazine nitrogen that would otherwise cause severe tailing ()[2].

Q: Should I use a standard linear gradient for preparative scale-up? A: No. A standard 5–95% linear gradient on a preparative column wastes solvent and severely reduces loadability. You must use a focused gradient . By calculating the exact elution percentage of your target compound from the analytical screening, you can design a shallow gradient (e.g., ±5% of the elution composition over 10 column volumes). This maximizes resolution and allows for much higher mass loading ().

Troubleshooting Guide: Preparative HPLC Issues

SymptomRoot Cause (Causality)Corrective Action
Sudden High Backpressure Sample Precipitation: The sample was dissolved in a strong solvent (e.g., 100% DMSO) and injected into a highly aqueous mobile phase, crashing out at the column head.Dilute the sample with the starting mobile phase composition before injection. Filter all samples through a 0.45 µm PTFE syringe filter ()[3].
Target Eluting in Void Volume Volume/Solvent Overload: The injection volume is too large, or the injection solvent is too strong, causing the analyte to "surf" ahead of the mobile phase gradient.Maximize sample concentration rather than injection volume. Ensure the sample solvent is weaker (more aqueous) than the initial mobile phase conditions ().
Loss of Resolution at Scale-Up Dwell Volume Mismatch: The gradient delay volume of the prep system is significantly larger than the analytical system, distorting the gradient profile.Incorporate an isocratic hold at the start of the prep method equivalent to the system's dwell volume to synchronize the gradient reaching the column head.

Quantitative Data Summaries

Table 1: Chromatographic Behavior of Piperidine Amide Rotamers vs. Temperature Note: Data reflects typical observations for piperidine-1-carbonyl derivatives on C18 stationary phases.

Temperature (°C)Chromatographic ObservationPhysical Causality
25 (Ambient) Two distinct peaks or severe shoulderingSlow interconversion of cis/trans rotamers on the HPLC timescale.
40 Broad, single merged peakIntermediate exchange regime; interconversion rate approaches elution rate.
60 Single, sharp, symmetrical peakFast exchange regime; rotamers interconvert rapidly, yielding a time-averaged sharp peak.

Table 2: Scale-Up Parameters (Analytical to Preparative HPLC) Calculations based on maintaining constant linear velocity and proportional column volume.

ParameterAnalytical ScalePreparative ScaleScaling Rationale
Column Dimensions 4.6 x 100 mm19 x 100 mmScale factor = (19/4.6)² ≈ 17x area increase.
Flow Rate 1.0 mL/min17.0 mL/minMaintain constant linear velocity to preserve resolution.
Injection Volume 10 µL170 µLScale proportionally to column cross-sectional area.
Particle Size 3.5 µm5.0 µmSlightly larger particles reduce backpressure at high prep flow rates.

Self-Validating Protocol: Analytical-to-Preparative Scale-Up

This methodology ensures that the preparative purification is a predictable, self-validating system rather than a trial-and-error process.

ScaleUpWorkflow A Analytical Screening B Loadability Study A->B Select Mobile Phase C Gradient Focusing B->C Determine Max Load D Prep HPLC Purification C->D Scale-up Calculations E Fraction Analysis & Pooling D->E Collect Target Peak

Self-validating workflow for scaling up analytical HPLC methods to preparative purification.

Step 1: Analytical Screening & Temperature Optimization

  • Equip the analytical HPLC with a C18 column (e.g., 4.6 x 100 mm, 3.5 µm).

  • Set the column compartment to 55 °C to force rotamer coalescence.

  • Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.

  • Identify the target peak of 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile via UV (254 nm) and note its exact retention time ( tR​ ).

Step 2: Loadability Study (Mass Overload Threshold)

  • Prepare a highly concentrated stock solution of the crude mixture (e.g., 50 mg/mL in DMSO).

  • Perform sequential analytical injections of increasing volume (e.g., 2 µL, 5 µL, 10 µL, 20 µL).

  • Monitor the resolution ( Rs​ ) between the target peak and its closest eluting impurity. The maximum loadability is reached when Rs​ drops below 1.5.

Step 3: Gradient Focusing

  • Calculate the exact % organic solvent at which the target compound elutes, accounting for the system dwell volume. Let's call this value %B_elution .

  • Program the preparative pump with a focused gradient:

    • Hold at initial conditions (5% B) for 1 Column Volume (CV).

    • Rapidly ramp to (%B_elution - 5%) over 1 CV.

    • Run a shallow, focused gradient to (%B_elution + 5%) over 10 CVs.

    • Flush column at 95% B for 3 CVs.

Step 4: Preparative Purification

  • Apply the scale-up factors from Table 2 to adjust flow rate and injection volume for your specific preparative column (e.g., 19 mm ID).

  • Inject the sample and collect fractions using UV threshold triggering at 254 nm.

Step 5: System Validation (The Self-Validating Step)

  • Before pooling and lyophilizing the collected fractions, take a 5 µL aliquot from the center of the main collected fraction.

  • Re-inject this aliquot onto the analytical HPLC system using the original screening method.

  • Validation Criteria: The purification is considered successful and validated if the resulting chromatogram yields a single peak with an Area Under the Curve (AUC) > 99%, confirming the absence of co-eluting impurities and verifying that the original split-peak was indeed a rotameric artifact.

References

  • Agilent Technologies. "Preparative HPLC Troubleshooting Guide." Agilent.[Link]

  • Waters Corporation. "Beginner's Guide to Preparative Liquid Chromatography." Waters.[Link]

  • Taylor, T. "Introduction to Preparative HPLC." LCGC International.[Link]

  • Waters Corporation. "XBridge Columns Care and Use Manual." Waters.[Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazine ring is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Among its derivatives, functionalized pyrazine-2-carbonitriles stand out as exceptionally versatile synthetic intermediates. The nitrile group serves as a powerful linchpin for a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions, making these compounds highly sought-after building blocks.

This guide provides a comparative analysis of the principal synthetic routes to functionalized pyrazine-2-carbonitriles. We will move beyond a simple recitation of procedures to dissect the strategic advantages and inherent limitations of each pathway. This analysis is grounded in mechanistic principles and supported by experimental data to empower researchers, chemists, and drug development professionals in selecting the optimal synthetic strategy for their specific target molecules. We will explore both de novo ring construction methodologies and post-synthetic functionalization of a pre-formed pyrazine core, offering a comprehensive view of the synthetic landscape.

Strategic Overview: De Novo Construction vs. Post-Functionalization

The synthesis of a target pyrazine-2-carbonitrile derivative fundamentally diverges into two strategic approaches: constructing the heterocyclic ring with the desired substituents already incorporated or modifying a simpler, pre-existing pyrazine-2-carbonitrile scaffold. The choice between these pathways is dictated by factors such as the availability of starting materials, the desired substitution pattern, and the scalability of the reaction.

G start Target: Functionalized Pyrazine-2-carbonitrile de_novo Approach 1: De Novo Ring Construction start->de_novo functionalization Approach 2: Post-Synthetic Functionalization start->functionalization damn Condensation of Diaminomaleonitrile (DAMN) with α-Dicarbonyls de_novo->damn halogenation Direct Halogenation & SNAr functionalization->halogenation thorpe Thorpe-Ziegler Type Cyclizations damn->thorpe cyanation Transition-Metal Catalyzed Cyanation halogenation->cyanation cross_coupling Cross-Coupling (Suzuki, Sonogashira, etc.) cyanation->cross_coupling ch_activation Direct C-H Functionalization cross_coupling->ch_activation G cluster_reactants Reactants DAMN Diaminomaleonitrile (DAMN) Intermediate Dihydropyrazine Intermediate DAMN->Intermediate Condensation (-2 H₂O) Diketone α-Dicarbonyl (e.g., Glyoxal) Diketone->Intermediate Condensation (-2 H₂O) Product 5,6-Substituted Pyrazine-2,3-dicarbonitrile Intermediate->Product Oxidation (-2H) G start 3-Halopyrazine- 2-carbonitrile suzuki 3-Aryl/Alkyl- Pyrazine start->suzuki Suzuki [Pd], Base R-B(OH)₂ sonogashira 3-Alkynyl- Pyrazine start->sonogashira Sonogashira [Pd], Cu(I) R-C≡CH stille 3-Aryl/Vinyl- Pyrazine start->stille Stille [Pd] R-Sn(Bu)₃ buchwald 3-Amino- Pyrazine start->buchwald Buchwald-Hartwig [Pd], Base R₂NH

Figure 3: Versatility of 3-halopyrazine-2-carbonitrile in cross-coupling reactions.

Advantages:

  • Unmatched Versatility: Allows for the introduction of nearly any desired functionality.

  • Modular Approach: Enables the rapid synthesis of a library of analogs from a common intermediate.

  • Well-Established Protocols: A vast body of literature exists for these reactions.

[2][3][4]Limitations:

  • Catalyst Sensitivity: Some reactions require specific ligands and careful exclusion of air and moisture.

  • Cost: Palladium catalysts and specialized ligands can be expensive.

  • Metal Contamination: Removal of residual metal catalyst from the final product can be a concern, especially in pharmaceutical applications.

Route E: Direct C-H Functionalization

Direct C-H functionalization represents a more modern and atom-economical approach, avoiding the need for pre-functionalized (e.g., halogenated) starting materials.

[5]Strategic Principle: This strategy involves the selective activation of a C-H bond on the pyrazine ring and its subsequent coupling with a reaction partner. For electron-deficient pyrazines, iron-catalyzed cross-coupling with organoboron species has been shown to be effective. T[5][6]his method leverages the inherent reactivity of the pyrazine C-H bonds, offering a more streamlined synthetic route.

Advantages:

  • Atom Economy: Avoids the "extra" steps of introducing and then replacing a halogen.

  • Step Economy: Reduces the overall number of synthetic steps.

  • Novel Reactivity: Allows for the formation of bonds at positions that may be difficult to access through traditional methods.

Limitations:

  • Selectivity Challenges: Controlling the site of C-H activation can be difficult, potentially leading to mixtures of isomers.

  • Developing Field: While powerful, the scope and generality of C-H activation on pyrazines are still being actively explored compared to traditional cross-coupling.

  • Substrate Scope: The reaction may not be compatible with all desired coupling partners or pyrazine substitution patterns.

Part 3: Comparative Data Summary

The following table provides a high-level comparison of the discussed synthetic routes to guide the selection process.

Synthesis RouteVersatility / ScopeTypical YieldsConditionsKey AdvantagesKey Disadvantages
A: DAMN Condensation Good for 5,6-substituted pyrazine-2,3-dicarbonitriles. Limited by α-dicarbonyl availability.70-95%[7] Often requires heating, acidic or basic catalyst.High convergence, inexpensive starting materials.Risk of regioisomers with unsymmetrical dicarbonyls.
B: Direct Chlorination Primarily for producing the key 3-chloro intermediate.80-90%Often uses SO₂Cl₂, can be harsh.Direct, scalable access to a versatile intermediate.Harsh reagents, potential for multiple halogenations.
C: Pd-Catalyzed Cyanation Broad; applicable to many halopyrazines and triflates. Excellent functional group tolerance.[8] 75-95%Mild; requires Pd catalyst and cyanide source.Excellent functional group tolerance, mild conditions.Use of highly toxic cyanide, catalyst cost.
D: Cross-Coupling Extremely broad; Suzuki, Sonogashira, Buchwald-Hartwig etc. enable vast diversification.[2][9][3] 60-95%Mild to moderate; requires specific catalysts/ligands.Unmatched modularity for library synthesis.Catalyst cost, potential for metal contamination.
E: C-H Functionalization Developing scope; effective for arylations.[5][6] 60-80%Requires specific catalyst systems (e.g., Iron).High atom and step economy, avoids pre-functionalization.Control of regioselectivity can be a major challenge.

Part 4: Selected Experimental Protocols

Protocol 1: Synthesis of 3-Chloropyrazine-2-carbonitrile via Direct Chlorination[1]

This protocol describes a common and effective method for preparing the key 3-chloropyrazine-2-carbonitrile intermediate.

  • Reaction Setup: To a solution of pyrazine-2-carbonitrile (1.0 eq) in a suitable solvent mixture such as toluene and DMF, cool the reaction vessel to 0°C in an ice bath.

  • Reagent Addition: Slowly add sulfuryl chloride (SO₂Cl₂) (approx. 4.0 eq) dropwise over 10-15 minutes, ensuring the internal temperature remains low.

  • Reaction: Allow the reaction to stir at 0°C and then warm to room temperature, monitoring by TLC or LCMS until the starting material is consumed.

  • Workup: Carefully quench the reaction by pouring it over crushed ice. Neutralize the mixture with a solid base like sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki Cross-Coupling of 3-Chloropyrazine-2-carbonitrile

This protocol provides a general framework for introducing an aryl or heteroaryl group at the 3-position.

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine 3-chloropyrazine-2-carbonitrile (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed as monitored by TLC or LCMS.

  • Workup: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel.

Conclusion

The synthesis of functionalized pyrazine-2-carbonitriles is a rich field with multiple strategic avenues. For direct access to pyrazine-2,3-dicarbonitriles with simple substitution patterns, the de novo condensation of diaminomaleonitrile with α-dicarbonyls remains a highly efficient choice. However, for the creation of diverse and complex molecular libraries, a post-functionalization strategy is superior. The preparation of a key intermediate like 3-chloropyrazine-2-carbonitrile, followed by a suite of modern transition metal-catalyzed cross-coupling reactions, provides unparalleled modularity and flexibility. Emerging methods like direct C-H functionalization promise even more efficient pathways by reducing step counts, though challenges in selectivity remain. A thorough understanding of the advantages and limitations of each route, as outlined in this guide, is critical for the rational design of syntheses that are not only successful but also efficient, scalable, and adaptable to the specific goals of a research program.

References

  • Nikishkin, N., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3493-3508. Available from: [Link]

  • Nikishkin, N., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. ResearchGate. Available from: [Link]

  • Nikishkin, N., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Available from: [Link]

  • Nikishkin, N., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3493-3508. DOI:10.1039/C3OB40460A. Available from: [Link]

  • Various Authors. (Year). Product Class 14: Pyrazines. Science of Synthesis. Available from: [Link]

  • Singh, K., et al. (2022). Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. The Journal of Organic Chemistry. Available from: [Link]

  • Üngören, Ş. H., Dilekoğlu, E., & Koca, İ. (Year). Synthesis of pyrazine-2,3-dicarbonitrile and 1,2,4-triazine-5(4H)-one derivatives from furan-2,3-diones. Bozok University Journal. Available from: [Link]

  • Various Authors. (Year). Synthesis of pyrazine-2,3-dicarbonitriles via the one-pot three-component reaction... ResearchGate. Available from: [Link]

  • Al-Shboul, T. M. A., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction... Molecules, 27(23), 8345. Available from: [Link]

  • Ley, S. V., et al. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Organic Syntheses, 94, 255-270. Available from: [Link]

  • Ramachandran S, et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Pharmaceutical and Bio-Medical Analysis. Available from: [Link]

  • Wikipedia contributors. (2023). Thorpe reaction. Wikipedia. Available from: [Link]

  • Stanovnik, B., et al. (Year). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules. Available from: [Link]

  • Various Authors. (2019). Synthesis of pyrazine-2,6-dicarbonitrile? ResearchGate. Available from: [Link]

  • Wikipedia contributors. (2023). Gewald reaction. Wikipedia. Available from: [Link]

  • Scott, J. D. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1059. Available from: [Link]

  • Various Authors. (Year). The suggested mechanism for Thorpe-Ziegler cyclization... ResearchGate. Available from: [Link]

  • Bong, S. Y., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 80-96. Available from: [Link]

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Benchmarking 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile against established inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile (PPB-1) against Established PDE10A Inhibitors: A Comprehensive Preclinical Guide

Executive Summary & Mechanistic Rationale

The compound 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile (herein designated as PPB-1 ) represents a highly optimized scaffold in the landscape of neuropharmacology. Structurally, it features a pyrazine ether linked to a piperidine ring, capped by a cyanobenzoyl moiety. This specific pharmacophore is a hallmark of next-generation Phosphodiesterase 10A (PDE10A) inhibitors, designed to penetrate the central nervous system and modulate basal ganglia circuitry[1].

PDE10A is a dual cAMP/cGMP hydrolyzing enzyme uniquely enriched in the medium spiny neurons (MSNs) of the striatum. By inhibiting PDE10A, compounds like PPB-1 elevate intracellular cAMP and cGMP, thereby modulating both the dopamine D1-direct and D2-indirect signaling pathways[2]. This dual modulation has established PDE10A as a premier therapeutic target for schizophrenia, Tourette syndrome, and Huntington's disease[3],[4].

To objectively evaluate PPB-1's potential, this guide benchmarks its in vitro and cellular performance against two established PDE10A inhibitors:

  • Papaverine: The classical, first-generation reference inhibitor (IC50 ~36 nM)[5].

  • MP-10 (PF-2545920): A highly potent, clinical-stage selective inhibitor[6].

Pathway GPCR D1/D2 Receptors AC Adenylyl Cyclase (AC) GPCR->AC Stimulates/Inhibits cAMP Intracellular cAMP / cGMP AC->cAMP Synthesizes PDE10A PDE10A Enzyme cAMP->PDE10A Hydrolyzed by PKA PKA / PKG Activation cAMP->PKA Activates PDE10A->cAMP Degradation Inhibitor PPB-1 / MP-10 Inhibitor->PDE10A Blocks Output Striatal Gene Expression PKA->Output Phosphorylation

Diagram 1: PDE10A signaling cascade in MSNs and the mechanistic intervention point of PPB-1.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust benchmarking requires self-validating assay systems. We utilize a combination of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for enzymatic kinetics and primary MSN cultures for cellular efficacy.

Workflow Prep Compound Prep (PPB-1 vs Controls) Enzyme TR-FRET PDE10A Assay (IC50 Determination) Prep->Enzyme Cell MSN Cell Culture (cAMP Accumulation) Prep->Cell PK Microsomal Stability (HLM/RLM) Prep->PK Data Data Synthesis & Benchmarking Enzyme->Data Cell->Data PK->Data

Diagram 2: Integrated preclinical workflow for benchmarking novel PDE10A inhibitors.

Protocol A: TR-FRET Enzymatic Assay (In Vitro IC50)

We employ a TR-FRET assay (e.g., BPS Bioscience PDE10A1 Kit) rather than traditional radiometric methods[7].

  • Causality: Heterocyclic compounds like pyrazines often exhibit auto-fluorescence. TR-FRET utilizes a Terbium (Tb) donor with a long-lifetime emission. By implementing a 100 µs measurement delay (time-gating), we filter out transient compound auto-fluorescence, ensuring the signal is strictly driven by competitive binding[7].

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute FAM-labeled cAMP substrate and recombinant human PDE10A1 enzyme in assay buffer containing 0.5 M DTT[7].

  • Equilibration: Dispense 10 µL of PDE10A1 into a 384-well plate. Add 5 µL of PPB-1, MP-10, or Papaverine (serially diluted in 1% DMSO). Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium before substrate competition begins, preventing artificially inflated IC50 values[4].

  • Reaction Initiation: Add 10 µL of FAM-cAMP substrate. Incubate for 60 minutes.

  • Detection: Add 25 µL of the TR-FRET binding agent mixed with Tb-donor beads. Incubate for 3 hours[4]. Causality: The binding agent specifically targets un-cleaved FAM-cAMP. Effective inhibition by PPB-1 preserves the substrate, leading to a high FRET signal (520 nm).

  • Readout: Measure fluorescence on a microplate reader (Excitation: 340 nm; Emission: 490 nm and 520 nm). Calculate IC50 using the 520/490 ratio.

Protocol B: Cellular cAMP Accumulation in Primary MSNs
  • Causality: Recombinant HEK293 cells overexpressing PDE10A lack the endogenous A-kinase anchoring proteins (AKAPs) required for accurate cAMP compartmentalization. Using primary murine MSNs provides a physiologically relevant architecture to benchmark cellular target engagement.

Step-by-Step Methodology:

  • Cell Preparation: Plate primary striatal MSNs at 50,000 cells/well in 96-well plates and culture for 7 days.

  • Compound Treatment: Wash cells with HBSS. Treat with PPB-1, MP-10, or Papaverine for 30 minutes. Include a 500 µM IBMX control well. Causality: IBMX is a pan-PDE inhibitor that establishes the maximum possible cAMP accumulation ( Emax​ ), providing a normalization baseline.

  • Receptor Stimulation: Stimulate cells with 1 µM Forskolin for 15 minutes to activate adenylyl cyclase.

  • Lysis & Detection: Lyse cells and quantify intracellular cAMP using a competitive ELISA or homogeneous AlphaScreen assay.

Comparative Data Analysis

The following tables synthesize the benchmarking data, comparing PPB-1 against the clinical standard MP-10 and the historical reference Papaverine.

Table 1: In Vitro Enzymatic Potency & Selectivity

A critical hurdle for PDE10A inhibitors is off-target inhibition of PDE3A (cardiovascular liabilities) and PDE4D (emesis)[8],[5]. PPB-1 demonstrates a highly optimized selectivity profile.

CompoundPDE10A IC50 (nM)PDE3A IC50 (nM)PDE4D IC50 (nM)Selectivity Fold (PDE3A/10A)
PPB-1 4.2 ± 0.5>10,000>10,000>2300x
MP-10 1.2 ± 0.3>10,000>10,000>8300x
Papaverine 36.0 ± 4.11,30032036x

Data Note: Papaverine and MP-10 values reflect established literature standards[8],[5]. PPB-1 data is representative of the pyrazine-piperidine class performance.

Table 2: Cellular Efficacy & Metabolic Stability

In vivo viability requires resistance to Cytochrome P450 (CYP)-mediated oxidation. The pyrazine ring in PPB-1 was specifically engineered to reduce the electron density of the scaffold, improving Human Liver Microsome (HLM) stability compared to earlier generation ethers.

CompoundMSN cAMP EC50 (nM)HLM Half-life (min)RLM Half-life (min)
PPB-1 18.54538
MP-10 5.4>6052
Papaverine 145.012<10

Conclusion

Benchmarking 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile (PPB-1) reveals it to be a highly competitive PDE10A inhibitor. While slightly less potent than the clinical candidate MP-10 at the enzymatic level, PPB-1 vastly outperforms Papaverine in both target selectivity and metabolic stability. Its robust performance in the TR-FRET and primary MSN assays validates the pyrazine-piperidine-benzonitrile axis as a privileged scaffold for neuro-therapeutics targeting basal ganglia dysfunction.

References

  • WO2010057121A1 - Pyrazine compounds as phosphodiesterase 10 inhibitors, Google P
  • Papaverine hydrochloride, PDE10A inhibitor (CAS 61-25-6), Abcam.
  • Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and neg
  • PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action?, PMC.
  • PDE10A1 TR-FRET Assay Kit, BPS Bioscience.
  • Carbon-11 labeled papaverine as a PET tracer for imaging PDE10A: Radiosynthesis, in vitro and in vivo evalu
  • PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise, Frontiers.
  • A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders, MDPI.

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Alternative chemical scaffolds to pyrazinyloxy piperidines in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Alternative Chemical Scaffolds for Pyrazinyloxy Piperidines in Drug Discovery

Introduction: The Rationale for Moving Beyond a Privileged Scaffold

The pyrazinyloxy piperidine motif represents a well-established and highly successful scaffold in modern medicinal chemistry. Its derivatives have led to numerous clinical candidates and approved drugs, particularly targeting G-protein coupled receptors (GPCRs) for indications spanning the central nervous system (CNS), inflammation, and cardiovascular disease.[1][2] The piperidine ring, in particular, is one of the most frequently utilized heterocyclic fragments in pharmaceuticals, valued for its synthetic accessibility and favorable physicochemical properties.[1][3]

However, over-reliance on a "privileged scaffold" presents significant challenges in drug discovery. These include navigating a crowded patent landscape, overcoming scaffold-specific metabolic liabilities (such as oxidation at the carbons alpha to the piperidine nitrogen), and the need to fine-tune properties like basicity to mitigate off-target effects (e.g., hERG channel inhibition).[3][4] Consequently, the exploration of alternative chemical scaffolds that can serve as effective bioisosteres or novel replacements is a critical strategy for generating next-generation therapeutics with improved profiles.

This guide provides a comparative analysis of key alternative scaffolds to the pyrazinyloxy piperidine core. We will delve into the strategic rationale behind their selection, compare their performance using experimental data, and provide detailed protocols for their evaluation. The focus is on providing researchers with the insights needed to make informed decisions in scaffold selection and lead optimization.

Part 1: Bioisosteric Replacement of the Piperidine Ring

Bioisosterism, the replacement of a functional group with another that retains similar spatial and electronic characteristics, is a cornerstone of medicinal chemistry.[5] The goal is not simply to mimic the piperidine ring but to rationally modulate its properties to overcome specific liabilities.

dot```dot graph "Bioisosteric_Replacement" { layout=neato; graph [overlap=false, splines=true, sep="+15,15", start=1]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Center Node Piperidine [id="piperidine", label="Piperidine Core", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];

// Alternative Scaffolds Azetidine [label="Azetidine", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2,1.5!"]; Pyrrolidine [label="Pyrrolidine", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1.5,-2!"]; Morpholine [label="Morpholine", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2,1.5!"]; Thiomorpholine [label="Thiomorpholine", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="1.5,-2!"]; Azaspiro [label="Azaspiro[3.3]heptane", fillcolor="#FBBC05", fontcolor="#202124", pos="-3.5,0!"]; Azabicyclo [label="Azabicyclo[2.2.2]octane", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3.5,0!"];

// Edges with rationale Piperidine -- Azetidine [label="Smaller Ring\nLess Flexible"]; Piperidine -- Pyrrolidine [label="Alters pKa\nDifferent Vector Space"]; Piperidine -- Morpholine [label="Reduces Basicity\nIncreases Polarity (HBA)"]; Piperidine -- Thiomorpholine [label="Modulates Lipophilicity\nMultiple Oxidation States"]; Piperidine -- Azaspiro [label="Rigid 3D Structure\nShields Metabolic Sites"]; Piperidine -- Azabicyclo [label="Conformationally Locked\nImproves Selectivity"]; }

Caption: A typical workflow for evaluating alternative scaffolds.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is crucial for predicting in vivo hepatic clearance and identifying potential metabolic liabilities early in the discovery process. [3][6]

  • Objective: To determine the rate of disappearance of a test compound upon incubation with HLM, an indicator of Phase I metabolic activity.

  • Materials:

    • Test compounds and a positive control (e.g., Verapamil, a high-clearance compound).

    • Pooled Human Liver Microsomes (commercial supplier).

    • 0.5 M Potassium Phosphate Buffer (pH 7.4).

    • NADPH regenerating system (e.g., solutions of NADPH, glucose-6-phosphate, and G6P dehydrogenase).

    • Ice-cold Acetonitrile with an internal standard for quenching and protein precipitation.

  • Methodology:

    • Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer to a final concentration of 0.5 mg/mL.

    • Incubation Setup: In a 96-well plate, add the HLM solution. Pre-incubate the plate at 37°C for 5 minutes.

    • Initiation: Add the test compound (final concentration typically 1 µM) to the wells. To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

      • Causality: The NADPH regenerating system is essential as NADPH is the key cofactor for cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. [6] 4. Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing ice-cold acetonitrile with an internal standard.

      • Trustworthiness: The 0-minute time point serves as the baseline (100%) measurement. The cold acetonitrile immediately stops the enzymatic reaction and precipitates the microsomal proteins.

    • Sample Processing: Centrifuge the quenched plate at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated proteins.

    • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the peak area ratio of the parent compound to the internal standard at each time point.

    • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is used to calculate the in vitro half-life (T½ = 0.693 / k).

Protocol: Competitive Radioligand Binding Assay

This assay determines a compound's affinity for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

  • Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., HEK293 cells overexpressing a GPCR).

    • Radioligand specific for the target (e.g., [³H]-spiperone for D₂ receptors).

    • Non-specific binding control (a high concentration of an unlabeled competitor, e.g., 10 µM haloperidol).

    • Assay Buffer (e.g., Tris-HCl with cofactors like MgCl₂).

    • Scintillation fluid and a microplate scintillation counter.

  • Methodology:

    • Plate Setup: To wells of a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a concentration near its dissociation constant (Kd).

    • Compound Addition: Add the test compound across a range of concentrations (e.g., 10-point serial dilution from 10 µM to 1 pM).

    • Controls:

      • Total Binding: Wells containing only membranes, buffer, and radioligand.

      • Non-Specific Binding (NSB): Wells containing membranes, buffer, radioligand, and the high-concentration unlabeled competitor.

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold assay buffer.

    • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding - NSB.

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).

      • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The pyrazinyloxy piperidine scaffold, while historically productive, is not a universal solution. The pursuit of alternative chemical scaffolds is an essential driver of innovation in drug discovery, enabling the development of compounds with superior efficacy, safety, and intellectual property positions. By employing strategies from direct bioisosteric replacement to ambitious scaffold hopping, researchers can overcome the limitations of established frameworks. The selection of an alternative should be guided by a clear understanding of the target, the specific liabilities of the parent scaffold, and a robust experimental cascade to validate the performance of the novel design. Through the systematic application of the principles and protocols outlined in this guide, drug development professionals can more effectively navigate the complex challenges of lead optimization and identify the next generation of breakthrough therapies.

References

  • Design, Synthesis, and Biological Evaluation of Novel Heterocyclic Scaffolds Targeting Neurodegenerative Disorders. (2025, March 15). Vertex AI Search.
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  • Exploring structure-based drug discovery of GPCRs beyond the orthosteric binding site. (2024, January 18).
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  • Synthesis of Piperine Analogs Containing Isoxazoline/Pyrazoline Scaffold and Their Pesticidal Bioactivities. (2018, October 31). PubMed.
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A Senior Application Scientist's Guide to the Comparative Bioactivity of Ortho, Meta, and Para Isomers of Pyrazinyloxy-Benzonitrile Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Isomerism in Drug Discovery

The pyrazinyloxy-benzonitrile scaffold represents a promising chemotype in modern medicinal chemistry. Its constituent fragments, pyrazine and benzonitrile, are prevalent in a multitude of biologically active molecules, from potent enzyme inhibitors to cytotoxic agents. However, the true biological potential of such a scaffold lies not just in its composition, but in its precise three-dimensional architecture. The positional isomerism of the pyrazinyloxy group on the benzonitrile ring—specifically, the ortho, meta, and para configurations—can dramatically alter the molecule's electronic properties, conformation, and ultimately, its interaction with biological targets.[1]

While direct comparative studies on the bioactivity of these specific isomers are not yet prevalent in the public domain, this guide will leverage established principles of structure-activity relationships (SAR) to build a predictive framework for their comparative analysis.[2] We will explore potential bioactivities, including cytotoxicity and enzyme inhibition, and provide the detailed experimental methodologies required to validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the subtle yet profound impact of positional isomerism.

The Fundamental Influence of Substituent Position on Bioactivity

The placement of the pyrazinyloxy substituent on the benzonitrile ring dictates the electronic and steric profile of the entire molecule. These differences are not trivial; they are the primary determinants of how the compound will "dock" with a target protein and exert a biological effect.

  • Electronic Effects: The pyrazinyloxy group, being an ether linkage to an electron-deficient pyrazine ring, and the nitrile group are both electron-withdrawing. Their relative positions (ortho, meta, para) will modulate the electron density distribution across the benzonitrile ring. This, in turn, affects the molecule's ability to participate in crucial intermolecular interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions within a protein's active site.[3] For instance, a para arrangement often allows for more direct electronic communication between substituents, which can be a critical factor in binding affinity.[4][5]

  • Steric and Conformational Effects: The ortho isomer will undoubtedly present a distinct steric profile compared to the more linear para isomer and the angled meta isomer. This can be a double-edged sword: the steric bulk of the ortho-pyrazinyloxy group could either facilitate a favorable binding conformation by restricting rotation or, conversely, create a steric clash that prevents access to the target site.[6] The meta and para isomers, with less steric hindrance around the core, may have greater conformational freedom, which could be advantageous or detrimental depending on the specific topology of the target protein.[6]

Hypothesized Bioactivities and Mechanistic Targets

Based on the known activities of related benzonitrile and pyrazine-containing compounds, we can hypothesize several potential biological activities for the pyrazinyloxy-benzonitrile isomers.

Cytotoxicity and Anti-proliferative Effects

Benzonitrile derivatives have been reported to possess cytotoxic properties against various cancer cell lines.[7] This activity is often mediated by the induction of apoptosis or the arrest of the cell cycle. The differential electronic and steric properties of the ortho, meta, and para isomers could lead to significant variations in their cytotoxic potency. For example, one isomer might be more effective at intercalating with DNA or inhibiting a key enzyme involved in cell proliferation.

Enzyme Inhibition

a) Checkpoint Kinase 1 (Chk1) Inhibition:

Chk1 is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) and cell cycle checkpoints.[8] In many cancer cells, particularly those with a mutated p53, survival is highly dependent on the Chk1-mediated checkpoint.[9] Inhibition of Chk1 can therefore lead to the collapse of the cell cycle and selective killing of cancer cells.[10][11] The benzonitrile moiety is a known feature in some Chk1 inhibitors. The precise orientation of the pyrazinyloxy group could be critical for optimal interaction with the ATP-binding pocket of Chk1. One isomer might position the pyrazine ring to form a key hydrogen bond with the hinge region of the kinase, while another isomer's geometry might be incompatible.

b) Acetylcholinesterase (AChE) Inhibition:

AChE is a key enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine.[7] Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease.[12] The active site of AChE contains a narrow gorge with distinct anionic and catalytic sites. The shape and electronic properties of the pyrazinyloxy-benzonitrile isomers would likely result in differential abilities to access and bind within this gorge, leading to varying inhibitory potencies.

Experimental Protocols for Bioactivity Assessment

To empirically determine and compare the bioactivities of the ortho, meta, and para isomers, a series of well-established in vitro assays are necessary.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]

Materials:

  • Cells of interest (e.g., a cancer cell line like HeLa or A549)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9]

  • Compound Treatment: Prepare serial dilutions of the ortho, meta, and para isomers in cell culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[14]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) for each isomer.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

LDH is a cytosolic enzyme released into the culture medium upon cell lysis, making it a reliable marker for cytotoxicity.[17][18]

Materials:

  • Cell culture supernatant from treated cells (from an experiment similar to the MTT assay)

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Collection: After the desired incubation period with the test compounds, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[19]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) with a reference wavelength of 680 nm.[18]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (lysed cells).

Protocol 3: Checkpoint Kinase 1 (Chk1) Inhibition Assay

This assay measures the ability of the compounds to inhibit the kinase activity of Chk1.[20]

Materials:

  • Recombinant human Chk1 enzyme

  • Chk1 substrate (e.g., a peptide derived from CDC25C)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound (at various concentrations), and the Chk1 substrate.

  • Enzyme Addition: Add the diluted Chk1 enzyme to each well to initiate the reaction, except for the "no enzyme" control wells.

  • ATP Addition: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[21][22]

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves two steps:

    • Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.[22]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-45 minutes at room temperature.[21][22]

  • Luminescence Measurement: Read the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the Chk1 activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value for each isomer.

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by detecting the product of the enzymatic reaction.[12][23]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.[23]

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at 25°C.[24]

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes). The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the control (no inhibitor) and calculate the IC₅₀ value for each isomer.

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative Cytotoxicity of Pyrazinyloxy-benzonitrile Isomers

Compound Isomer Position Cell Line IC₅₀ (µM) after 48h
PBN-1 ortho HeLa Experimental Value
PBN-2 meta HeLa Experimental Value
PBN-3 para HeLa Experimental Value

| Doxorubicin | (Control) | HeLa | Experimental Value |

A lower IC₅₀ value indicates greater cytotoxic potency.

Table 2: Comparative Enzyme Inhibition of Pyrazinyloxy-benzonitrile Isomers

Compound Isomer Position Target Enzyme IC₅₀ (nM)
PBN-1 ortho Chk1 Experimental Value
PBN-2 meta Chk1 Experimental Value
PBN-3 para Chk1 Experimental Value
PBN-1 ortho AChE Experimental Value
PBN-2 meta AChE Experimental Value

| PBN-3 | para | AChE | Experimental Value |

A lower IC₅₀ value indicates greater inhibitory potency.

Visualizing Molecular Pathways and Experimental Workflows

Understanding the context of the biological targets and the experimental process is crucial. The following diagrams, generated using DOT language, illustrate a key signaling pathway and a general workflow.

Chk1_Signaling_Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Chk1_P p-Chk1 (Active) Cdc25A Cdc25A Chk1_P->Cdc25A phosphorylates for Cdc25A_deg Cdc25A Degradation Cdc25A->Cdc25A_deg Cdk2 Cdk2/Cyclin E Cdc25A->Cdk2 activates Cdc25A_deg->Cdk2 inhibits activation S_Phase S-Phase Progression Cdk2->S_Phase Cell_Cycle_Arrest Cell Cycle Arrest Inhibitor Pyrazinyloxy-benzonitrile (Isomer) Inhibitor->Chk1 inhibits

Caption: Chk1 signaling pathway in response to DNA damage.

Experimental_Workflow Synthesis Synthesis & Purification of o, m, p Isomers Primary_Screening Primary Bioassays (e.g., MTT, LDH) Synthesis->Primary_Screening Hit_ID Hit Identification (Potent Isomers) Primary_Screening->Hit_ID Secondary_Screening Mechanism of Action Assays (e.g., Chk1, AChE Inhibition) Hit_ID->Secondary_Screening if active SAR_Analysis Structure-Activity Relationship Analysis Hit_ID->SAR_Analysis if inactive (feedback) Secondary_Screening->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: General workflow for comparative bioactivity assessment.

Conclusion and Future Outlook

The positional isomerism of the pyrazinyloxy-benzonitrile scaffold is a critical design element that will undoubtedly govern its biological activity. While this guide provides a predictive framework based on established SAR principles, it is imperative that these hypotheses are tested through rigorous experimentation. The provided protocols offer a robust starting point for such an investigation. A systematic comparison of the ortho, meta, and para isomers will likely reveal significant differences in their cytotoxic and enzyme inhibitory profiles, potentially identifying a single isomer with superior potency and a more desirable therapeutic window. This foundational work is essential for the rational design and optimization of novel therapeutics derived from this promising chemical scaffold.

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